BRL 54443 maleate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCLXPSKXSYND-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017102 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197333-54-2 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL 54443 maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BRL 54443 Maleate on 5-HT1E/1F Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 54443 maleate is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptors.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network involved in a wide array of physiological and pathological processes. The 5-HT1 receptor subfamily, which includes the 5-HT1E and 5-HT1F subtypes, are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory Gαi/o proteins.[3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] BRL 54443 has emerged as a valuable pharmacological tool for elucidating the specific functions of 5-HT1E and 5-HT1F receptors due to its high affinity and agonist activity at these sites.[1][2]
Quantitative Data Presentation: Binding Affinity and Functional Potency
The interaction of BRL 54443 with 5-HT1E and 5-HT1F receptors has been characterized through various quantitative assays. The following tables summarize the binding affinities (pKi and Ki) and functional potency (IC50) of BRL 54443 at these and other relevant 5-HT receptor subtypes.
Table 1: Binding Affinity of BRL 54443 at Human 5-HT Receptors
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1F | 9.25[2] | - |
| 5-HT1E | 8.7[2] | 2[1] |
| 5-HT1A | 7.2[2] | 63[1] |
| 5-HT1D | 7.2[2] | 63[1] |
| 5-HT1B | 6.9[2] | 126[1] |
| 5-HT2A | - | 1259[1] |
| 5-HT2B | - | 100[1] |
| 5-HT2C | - | 316[1] |
Table 2: Functional Potency of BRL 54443
| Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) |
| 5-ht1E | Inhibition of Forskolin-Stimulated cAMP Production | Guinea Pig Dentate Gyrus (DG) Membranes | IC50 | 14[4] |
Signaling Pathways
Activation of 5-HT1E and 5-HT1F receptors by BRL 54443 initiates a cascade of intracellular events primarily mediated by the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Beyond the canonical cAMP pathway, evidence suggests that these receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Canonical Gαi-Mediated Signaling Pathway
The primary mechanism of action for BRL 54443 at 5-HT1E/1F receptors is the inhibition of adenylyl cyclase.
Figure 1. Canonical Gαi-mediated signaling pathway of 5-HT1E/1F receptors.
Modulation of ERK Signaling
Studies have indicated that BRL 54443 can induce the phosphorylation of ERK (pERK).[5][6] The precise mechanisms linking Gαi activation to ERK phosphorylation can be complex and may involve β-arrestin-dependent or independent pathways.
Figure 2. Postulated ERK signaling pathway activated by BRL 54443.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of BRL 54443 with 5-HT1E and 5-HT1F receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of BRL 54443 for 5-HT1E and 5-HT1F receptors.
Materials:
-
Cell membranes expressing the target human 5-HT1E or 5-HT1F receptor.
-
Radioligand (e.g., [³H]5-HT).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[7] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]
-
150 µL of membrane preparation (protein concentration to be optimized).[7]
-
50 µL of BRL 54443 at various concentrations (typically in duplicate or triplicate).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).[7]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known non-radiolabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the BRL 54443 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Figure 3. Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
This functional assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Objective: To determine the IC50 of BRL 54443 for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Intact cells expressing the target 5-HT1E or 5-HT1F receptor.
-
This compound at various concentrations.
-
Forskolin.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. On the day of the assay, detach the cells, wash, and resuspend them in stimulation buffer to the desired cell density.
-
Assay Setup: In a suitable microplate, add the following:
-
Cells in stimulation buffer.
-
BRL 54443 at various concentrations.
-
Forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding lysis buffer containing detection reagents.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the BRL 54443 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Figure 4. Experimental workflow for a cAMP accumulation assay.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK as a downstream marker of receptor activation.
Objective: To determine the effect of BRL 54443 on ERK phosphorylation.
Materials:
-
Cells expressing the target 5-HT1E or 5-HT1F receptor.
-
This compound at various concentrations.
-
Serum-free or low-serum cell culture medium.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system).
-
SDS-PAGE and Western blotting equipment or a plate-based detection system (e.g., AlphaLISA, HTRF).
Procedure (Western Blotting):
-
Cell Culture and Starvation: Seed cells in culture plates and grow to 70-80% confluency. To reduce basal ERK phosphorylation, starve the cells in serum-free or low-serum medium for a defined period (e.g., 4-24 hours) before the experiment.[6]
-
Stimulation: Treat the cells with various concentrations of BRL 54443 for a short duration (e.g., 5-10 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK and total ERK. After washing, incubate with the appropriate secondary antibodies.
-
Detection: Add the detection reagent and visualize the protein bands using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the fold change in p-ERK over baseline against the logarithm of the BRL 54443 concentration.
Figure 5. Experimental workflow for an ERK phosphorylation assay via Western blotting.
Conclusion
This compound is a valuable research tool characterized by its high affinity and agonist activity at 5-HT1E and 5-HT1F receptors. Its primary mechanism of action involves the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Furthermore, it can modulate the ERK signaling pathway, although the precise mechanisms and quantitative potencies in this context require further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and these important serotonin receptor subtypes.
References
- 1. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. acnp.org [acnp.org]
- 4. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
The Role of BRL 54443 Maleate in Elucidating Serotonin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors. Its high affinity and specificity make it an invaluable pharmacological tool for investigating the physiological roles and downstream signaling cascades of these often-understudied receptor subtypes. This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and detailed experimental protocols for its use in studying serotonin signaling. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of serotonergic systems and the development of novel therapeutics.
Introduction to this compound
BRL 54443, a member of the piperidinylindole drug family, is a selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1] It exhibits high affinity for these receptors with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors, making it a precise tool for targeted studies.[2][3][4] The activation of 5-HT1E and 5-HT1F receptors is known to be involved in a variety of physiological processes, and this compound serves as a critical chemical probe to explore these functions.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating 5-HT1E and 5-HT1F receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway for both receptors involves coupling to the inhibitory G protein, Gαi.
5-HT1E Receptor Signaling
Activation of the 5-HT1E receptor by BRL 54443 initiates a signaling cascade through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] A secondary signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK), through a Gαi, PKA, and PI3K-dependent mechanism.[5]
5-HT1F Receptor Signaling
Similar to the 5-HT1E receptor, the 5-HT1F receptor primarily signals through Gαi-mediated inhibition of adenylyl cyclase.[2] This leads to a reduction in intracellular cAMP levels, which in turn modulates various cellular functions.
Quantitative Data
The binding affinities and functional potencies of this compound have been characterized across various receptor subtypes.
Table 1: Binding Affinities of this compound
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1E | 8.7 | 2.0 |
| 5-HT1F | 9.25 | 0.56 |
| 5-HT1A | 7.2 | 63.1 |
| 5-HT1B | 6.9 | 125.9 |
| 5-HT1D | 7.2 | 63.1 |
| 5-HT2A | - | 1259 |
| 5-HT2B | - | 100 |
| 5-HT2C | - | 316 |
| 5-HT6 | - | >10,000 |
| 5-HT7 | - | >10,000 |
| D2 | - | 501 |
| D3 | - | 631 |
| α1B-adrenoceptors | - | 1259 |
Data compiled from multiple sources.[2][4][5]
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value |
| Forskolin-dependent cAMP production inhibition | 5-HT1E | IC50 | 14 nM |
| Aortic Contraction | 5-HT2A | -log EC50 | 6.52 |
Data compiled from multiple sources.[2][4][6]
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound. Specific parameters may require optimization based on the experimental system.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1E or 5-HT1F receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [3H]5-HT).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the 5-HT1E or 5-HT1F receptor.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve to determine the EC50 or IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on ERK activation.
Materials:
-
Cells expressing the 5-HT1E receptor.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to near confluence and serum-starve overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 for normalization.
-
Quantify the band intensities to determine the fold change in ERK phosphorylation.
Conclusion
This compound is a powerful and selective tool for the investigation of 5-HT1E and 5-HT1F receptor signaling. Its well-defined pharmacological profile allows for the precise dissection of the roles of these receptors in various physiological and pathological processes. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the intricate signaling pathways modulated by these important serotonin receptor subtypes, ultimately contributing to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutic strategies.
References
- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Function of 5-HT1E Receptors with BRL 54443 Maleate: A Technical Guide
Executive Summary: The 5-hydroxytryptamine 1E (5-HT1E) receptor, a G-protein coupled receptor (GPCR) in the serotonin system, remains one of the least understood of its family.[1] Its high degree of evolutionary conservation and expression in key brain regions, such as the hippocampus and frontal cortex, suggest a significant physiological role in humans, possibly in the regulation of memory and cognition.[2][3] Research has been hampered by a lack of selective pharmacological tools and the absence of the receptor gene in common laboratory models like rats and mice.[1][2] This guide focuses on the use of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, as a critical tool for elucidating the function of the 5-HT1E receptor. We provide a summary of its pharmacological profile, detail key experimental protocols, and outline the known and hypothesized signaling pathways and physiological functions associated with 5-HT1E receptor activation.
The 5-HT1E Receptor: An Overview
-
Genetic Conservation and Distribution: The human gene for the 5-HT1E receptor, HTR1E, is located on chromosome 6q14-q15.[2] The gene shows a remarkable lack of polymorphisms among humans, indicating strong evolutionary pressure to conserve its function.[1][2] While absent in rats and mice, a homologous gene is found in species such as the guinea pig, rabbit, pig, and rhesus monkey, with the guinea pig being the most suitable animal model for in vivo studies due to similar brain expression patterns to humans.[2][3]
-
Tissue Localization: In the human and guinea pig brain, the 5-HT1E receptor is highly expressed in regions integral to memory and sensory processing.[2][5] High concentrations are found in the frontal cortex, hippocampus (specifically the molecular layer of the dentate gyrus), and olfactory bulb glomeruli.[2][3][6] Expression is predominantly neuronal.[3][6] Additionally, these receptors have been detected in the adventitial layer of cerebral arteries, suggesting a potential role in cerebrovascular regulation.[3][6]
This compound: A Key Pharmacological Tool
Due to the scarcity of selective ligands, BRL 54443 has emerged as an indispensable, albeit non-selective, agonist for studying 5-HT1E receptors.[2][7][8] It is a piperidinylindole derivative that acts as a potent agonist for both 5-HT1E and 5-HT1F receptors.[7]
Data Presentation: Pharmacological Profile of BRL 54443
The following tables summarize the binding affinities and functional potencies of BRL 54443 at various receptors, compiled from multiple studies. This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.
Table 1: Binding Affinity Profile of BRL 54443
| Receptor | Binding Affinity (Kᵢ or pKᵢ) | Species | Reference(s) |
|---|---|---|---|
| 5-HT1E | pKi: 8.7 / Kᵢ: 2 nM / Kᵢ: 1.1 nM | Human | [9][10][11][12] |
| 5-HT1F | pKi: 9.25 / pKi: 8.9 / Kᵢ: 0.7 nM | Human | [9][11][12][13] |
| 5-HT1A | pKi: 7.2 / Kᵢ: 63 nM | Human | [9][12][13] |
| 5-HT1B | pKi: 6.9 / Kᵢ: 126 nM | Human | [9][12][13] |
| 5-HT1D | pKi: 7.2 / Kᵢ: 63 nM | Human | [9][12][13] |
| 5-HT2A | pKi: 5.9 / Kᵢ: 1259 nM | Human | [12][13] |
| 5-HT2B | pKi: 7.0 / Kᵢ: 100 nM | Human | [12][13] |
| 5-HT2C | pKi: 6.5 | Human | [12] |
| D₂ | pKi: 6.3 / Kᵢ: 501 nM | Human | [12][13] |
| D₃ | pKi: 6.2 / Kᵢ: 631 nM | Human |[12][13] |
Note: pKi is the negative logarithm of the Kᵢ value. A higher pKi indicates stronger binding affinity. Kᵢ values may vary slightly between studies.
Table 2: Functional Activity of BRL 54443
| Assay | Receptor Target | Potency (pEC₅₀ or IC₅₀) | System | Reference(s) |
|---|---|---|---|---|
| Inhibition of cAMP | 5-HT1E | IC₅₀: 14 nM | Guinea Pig Dentate Gyrus Membranes | [3][6][13] |
| Agonist Activity | 5-HT1E | pEC₅₀: 8.5 | Recombinant Cells | [12] |
| Agonist Activity | 5-HT1F | pEC₅₀: 8.6 | Recombinant Cells | [12] |
| Aortic Contraction | 5-HT2A | pEC₅₀: 6.52 | Mouse Thoracic Aorta |[9][12] |
Signaling Pathways of the 5-HT1E Receptor
The primary signaling mechanism for the 5-HT1E receptor is through the canonical Gαi/Gαo pathway. However, other potential pathways are also being explored.
Canonical Gαi-Coupled Pathway
Activation of the 5-HT1E receptor by an agonist like BRL 54443 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][5][6] This is the most well-characterized signaling event for this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1E receptor - Wikipedia [en.wikipedia.org]
- 3. Distribution of 5-ht(1E) receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRL-54443 - Wikipedia [en.wikipedia.org]
- 8. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
BRL 54443 Maleate: A Pharmacological Tool for Central Nervous System Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological roles of these specific receptor subtypes in the central nervous system (CNS) and for exploring their potential as therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding profile, and its application in preclinical research models of CNS disorders. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in laboratory settings.
Introduction
The serotonergic system, with its diverse array of receptor subtypes, plays a critical role in regulating a wide spectrum of physiological and pathological processes within the CNS, including mood, cognition, pain, and neuroinflammation. The 5-HT1 receptor subfamily, which includes the 5-HT1E and 5-HT1F receptors, has emerged as a promising area of research for the development of novel therapeutics. This compound, as a selective agonist for these two receptors, offers researchers a powerful means to dissect their specific functions, which have been implicated in the pathophysiology of migraine and potentially other CNS disorders. This whitepaper serves as a detailed resource for researchers utilizing this compound in their investigations.
Mechanism of Action and Pharmacology
This compound exerts its effects by binding to and activating 5-HT1E and 5-HT1F receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via Gi/o proteins. Activation of these receptors by BRL 54443 leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Binding Profile
This compound exhibits high affinity for both 5-HT1E and 5-HT1F receptors, with greater than 30-fold selectivity over other serotonin (5-HT) and dopamine receptors.[1] The binding affinities for various receptors are summarized in Table 1.
| Receptor | Ki (nM) | pKi |
| 5-HT1E | 1.1 | 8.7 - 9.0 |
| 5-HT1F | 0.7 | 9.25 |
| 5-HT1A | 63 | 7.2 |
| 5-HT1B | 126 | 6.9 |
| 5-HT1D | 63 | 7.2 |
| 5-HT2A | 1259 | 5.9 |
| 5-HT2B | 100 | 7.0 |
| 5-HT2C | 316 | 6.5 |
| D2 | 501 | 6.3 |
| D3 | 631 | 6.2 |
Table 1: Binding Affinities (Ki and pKi) of this compound for Various Receptors. Data compiled from multiple sources.
Functional Activity
In functional assays, BRL 54443 has been shown to potently inhibit forskolin-stimulated cAMP production, demonstrating its agonist activity at Gi/o-coupled receptors.
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | DG membranes | IC50 | 14 nM |
| Contraction | - | -log EC50 | 6.52 |
Table 2: In Vitro Functional Activity of this compound.[1]
Signaling Pathways
The activation of 5-HT1E and 5-HT1F receptors by BRL 54443 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.
Caption: 5-HT1E/1F Receptor Signaling Pathway
Applications in CNS Disorder Research
This compound has been utilized as a pharmacological tool to investigate the role of 5-HT1E/1F receptors in various animal models of CNS disorders, primarily in the context of pain and migraine.
Pain Research: The Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.
Caption: Formalin Test Experimental Workflow
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose and time point before formalin injection.
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 27-gauge needle.
-
Observation and Scoring: Immediately after injection, the animal is returned to the observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of BRL 54443 with the vehicle control group.
Migraine Research: Neurogenic Dural Inflammation Model
This model is used to study the mechanisms of migraine pain, particularly the role of neurogenic inflammation in the dura mater.
Caption: Neurogenic Dural Inflammation Model Workflow
-
Animals: Adult male Hartley guinea pigs (250-350 g) are used.
-
Anesthesia and Surgery: Animals are anesthetized with an appropriate anesthetic agent. The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug and dye administration. A craniotomy is performed to expose the dura mater and the trigeminal ganglion.
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.) at the desired dose.
-
Dye Injection: Evans blue dye (e.g., 30 mg/kg), which binds to plasma albumin, is injected i.v.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated (e.g., with a bipolar electrode) to induce neurogenic inflammation.
-
Tissue Collection and Quantification: After a set period of stimulation, the animal is euthanized, and the dura mater is carefully dissected. The extravasated Evans blue dye is extracted from the tissue and quantified spectrophotometrically.
-
Data Analysis: The amount of extravasated dye is a measure of plasma protein extravasation and, consequently, neurogenic inflammation. The results from the BRL 54443-treated group are compared to the vehicle-treated group using appropriate statistical analysis.
Research in Other CNS Disorders
While the primary application of BRL 54443 has been in pain and migraine research, the widespread distribution of 5-HT1E and 5-HT1F receptors in the brain suggests potential roles in other CNS functions and disorders. However, to date, there is a limited body of published research investigating the effects of this compound in animal models of anxiety, depression, or cognitive disorders. The selective nature of this compound makes it a promising tool for future studies aimed at exploring the involvement of 5-HT1E/1F receptors in the pathophysiology of these conditions.
Conclusion
This compound is a potent and selective 5-HT1E/1F receptor agonist that serves as a critical pharmacological tool for researchers in the field of neuroscience and drug development. Its utility in preclinical models of pain and migraine has been established, providing valuable insights into the roles of these specific serotonin receptor subtypes. The detailed methodologies and pharmacological data presented in this guide are intended to support the continued use of BRL 54443 in elucidating the complex functions of the serotonergic system and in the pursuit of novel therapeutic strategies for CNS disorders. Further investigation into the effects of BRL 54443 in models of other CNS pathologies is warranted and represents an exciting avenue for future research.
References
BRL 54443 Maleate: A Potential Therapeutic Agent in Migraine Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is complex, involving the activation of the trigeminovascular system and the release of vasoactive neuropeptides. Serotonin (5-HT) receptors, particularly the 5-HT1B/1D subtypes, have been successful targets for acute migraine therapies. Emerging research now points towards the 5-HT1E and 5-HT1F receptors as promising alternative targets, offering the potential for effective antimigraine therapies with an improved cardiovascular safety profile. This technical guide explores the preclinical pharmacology of BRL 54443 maleate, a potent and selective 5-HT1E/1F receptor agonist, and elucidates its potential role in the pathophysiology and treatment of migraine.
Introduction to Migraine Pathophysiology
The prevailing theory of migraine pathogenesis centers on the activation of the trigeminovascular system. This system comprises the trigeminal nerve, which innervates the cranial blood vessels, and its connections within the brainstem and higher brain centers. During a migraine attack, activation of trigeminal afferents leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P. This release causes vasodilation of cranial blood vessels and a sterile inflammatory response known as neurogenic dural inflammation, both of which are thought to contribute to the perception of migraine pain.
Serotonin (5-hydroxytryptamine, 5-HT) has long been implicated in migraine. The efficacy of triptans, which are 5-HT1B/1D receptor agonists, has validated this pathway as a key therapeutic target. However, the vasoconstrictive effects mediated by 5-HT1B receptors limit their use in patients with cardiovascular comorbidities. This has driven the search for novel therapeutic agents that can modulate the trigeminovascular system without causing significant vasoconstriction. The 5-HT1F receptor, which is expressed on trigeminal neurons but not significantly on cranial blood vessels, has emerged as a particularly attractive target.
This compound: A Selective 5-HT1E/1F Receptor Agonist
BRL 54443 is a piperidinylindole derivative that has demonstrated high affinity and selectivity for the 5-HT1E and 5-HT1F receptors.[1] Its pharmacological profile suggests that it could be a valuable tool for investigating the role of these receptor subtypes in various physiological and pathological processes, including migraine.
Quantitative Pharmacological Data
The binding affinities and functional potencies of BRL 54443 at various serotonin receptor subtypes have been characterized in several preclinical studies. A summary of this quantitative data is presented below.
| Receptor Subtype | Parameter | Value | Species | Reference |
| 5-HT1E | pKi | 8.7 | Human | [2] |
| EC50 (G protein recruitment) | ~7 nM | Human | [1] | |
| 5-HT1F | pKi | 9.25 | Human | [2] |
| 5-HT1A | pKi | <7.0 | Human | [2] |
| 5-HT1B | pKi | <7.0 | Human | [2] |
| 5-HT1D | pKi | <7.0 | Human | [2] |
| 5-HT2A | -logEC50 (contraction) | 6.52 | Not Specified | [2] |
Table 1: Binding Affinity and Functional Activity of this compound at Serotonin Receptor Subtypes.
Hypothesized Mechanism of Action in Migraine
Based on its potent agonism at 5-HT1F receptors, BRL 54443 is hypothesized to exert its antimigraine effects through the modulation of the trigeminovascular system. The proposed mechanism involves the inhibition of neuropeptide release and the reduction of neuronal firing in the trigeminal nucleus caudalis.
Inhibition of Neurogenic Dural Inflammation
Activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals is believed to inhibit the release of CGRP and other inflammatory mediators in the dura mater. This action would attenuate the vasodilation and plasma protein extravasation that characterize neurogenic inflammation, thereby reducing a key source of migraine pain.
Central Pain Modulation
5-HT1F receptors are also located in the trigeminal nucleus caudalis (TNC) in the brainstem, a key relay station for craniofacial pain. Agonism at these receptors by BRL 54443 could inhibit the transmission of pain signals from the dura to higher brain centers, contributing to its potential analgesic effect.
Preclinical Evidence and Experimental Protocols
While direct studies of BRL 54443 in established migraine models are not yet published, its pharmacological profile has been investigated in other relevant assays.
In Vitro Aortic Ring Assay
This assay is used to assess the vasoconstrictive potential of a compound.
Experimental Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings (3-5 mm in width).[3][4][5][6][7]
-
Mounting: The aortic rings are mounted in an isolated tissue bath containing a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2.[3][4][5][6][7]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.[4]
-
Viability Test: The rings are contracted with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of BRL 54443 are added to the tissue bath, and the resulting isometric contractions are recorded.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal KCl-induced contraction, and a concentration-response curve is generated to determine the pEC50 value.
BRL 54443 has been shown to induce contraction in isolated aortic preparations with a pEC50 of 6.52, an effect likely mediated by 5-HT2A receptors.[2]
Formalin-Induced Nociception Model
This model is used to assess the analgesic properties of a compound in a model of persistent pain.
Experimental Protocol:
-
Acclimatization: Rats are placed in a clear observation chamber for at least 30 minutes to acclimate.[8][9][10][11][12]
-
Drug Administration: BRL 54443 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.[8][9][10][11][12]
-
Behavioral Observation: The animal's behavior is observed and recorded for a period of up to 60 minutes. The primary endpoints are the time spent licking or biting the injected paw and the number of flinches.[8][9][12]
-
Data Analysis: The observations are typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory pain and central sensitization. The effect of the drug on these behaviors is quantified.[8][10][12]
While specific data for BRL 54443 in this model is not available in the public domain, its 5-HT1F agonism suggests it would be effective in reducing late-phase nociceptive behaviors.
Potential Advantages and Future Directions
The primary potential advantage of a selective 5-HT1F agonist like BRL 54443 in migraine therapy is the reduced risk of cardiovascular side effects compared to triptans. By avoiding significant 5-HT1B receptor-mediated vasoconstriction, such a compound could be a safer alternative for patients with or at risk for cardiovascular disease.
Future research should focus on:
-
Evaluating the efficacy of BRL 54443 in animal models of migraine, such as the neurogenic dural plasma protein extravasation model.
-
Conducting detailed functional assays to confirm its activity and selectivity at human recombinant 5-HT1E and 5-HT1F receptors.
-
Investigating its pharmacokinetic profile to determine its suitability for acute migraine treatment.
-
Performing comprehensive safety and toxicology studies.
Conclusion
This compound, with its high affinity and selectivity for 5-HT1E and 5-HT1F receptors, represents a promising pharmacological tool and a potential lead compound for the development of novel antimigraine therapies. Its hypothesized mechanism of action, centered on the inhibition of trigeminal nerve activation without causing significant vasoconstriction, aligns with the current direction of migraine drug discovery. Further preclinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Structural insights into lipid and ligand regulation of serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 5. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Contractile Response of Isolated Tissue Using an Image Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 10. criver.com [criver.com]
- 11. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. ppj.phypha.ir [ppj.phypha.ir]
The Selectivity Profile of BRL 54443 Maleate for Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and functional activity of BRL 54443 maleate at various serotonin (5-HT) receptor subtypes. The information is compiled from publicly available pharmacological data, offering a core resource for researchers in neuroscience and drug development.
Introduction
BRL 54443, with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1][2][3][4][5] Its high affinity for these receptors, coupled with significantly lower affinity for other 5-HT and dopamine receptors, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1E and 5-HT1F receptors. This document summarizes the binding affinity and functional potency data for BRL 54443 and provides an overview of the experimental methodologies used to determine these parameters.
Receptor Selectivity Profile of BRL 54443
The selectivity of BRL 54443 has been characterized through extensive radioligand binding and functional assays. The compound exhibits high affinity for 5-HT1E and 5-HT1F receptors, with pKi values of approximately 8.7 and 8.9-9.25, respectively.[4] This translates to Ki values in the low nanomolar range, indicating a strong interaction with these receptor subtypes.[2][3] In contrast, BRL 54443 displays over 30-fold lower affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and various 5-HT2 subtypes, as well as for dopamine D2 and D3 receptors.[2][3][5]
Data Presentation: Binding Affinities and Functional Potencies
The following tables summarize the quantitative data for this compound at various serotonin and dopamine receptors.
Table 1: Binding Affinity (Ki) of BRL 54443 for Serotonin and Dopamine Receptors
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT1E | 8.7 | 2.0 | [4][5] |
| 5-HT1F | 8.9 - 9.25 | 0.56 - 1.26 | [4][5] |
| 5-HT1A | 7.2 | 63.1 | [5] |
| 5-HT1B | 6.9 | 125.9 | [5] |
| 5-HT1D | 7.2 | 63.1 | [5] |
| 5-HT2A | 5.9 | 1259 | [2][5] |
| 5-HT2B | 7.0 | 100 | [2][5] |
| 5-HT2C | 6.5 | 316.2 | [2][5] |
| 5-HT6 | < 5 | >10,000 | [2][4] |
| 5-HT7 | < 6 | >1000 | [5] |
| Dopamine D2 | 6.3 | 501.2 | [2][5] |
| Dopamine D3 | 6.2 | 631.0 | [2][5] |
Table 2: Functional Activity (pEC50/EC50) of BRL 54443
| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Observed Effect | Reference |
| 5-HT1E | cAMP Inhibition | ~7.85 | 14 | Agonist | [2] |
| 5-HT1F | - | 8.6 | 2.5 | Agonist | [1][5] |
| 5-HT2A | Mouse Aortic Contraction | 6.52 | 302 | Agonist | [3][6][7] |
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of BRL 54443's receptor selectivity profile.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays involve the competition between a radiolabeled ligand and the unlabeled test compound (BRL 54443) for binding to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human cloned serotonin receptor subtype are prepared. This is typically done by homogenizing cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and then isolating the membrane fraction through centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for 5-HT1E/1F receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of BRL 54443. The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of BRL 54443 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring changes in second messenger levels (e.g., cAMP) or physiological responses in isolated tissues.
Methodology:
-
Cell Culture and Stimulation: Cells stably expressing the 5-HT1E receptor are cultured. Prior to the assay, the cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Addition: Varying concentrations of BRL 54443 are added to the cells. As a 5-HT1E agonist, BRL 54443 will activate the Gi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), bioluminescence-based assays (e.g., cAMP-Glo™), or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration-response curve for BRL 54443 is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.
This ex vivo assay measures the contractile response of isolated arterial tissue to a test compound, which is indicative of agonist activity at receptors that mediate smooth muscle contraction.
Methodology:
-
Tissue Preparation: The thoracic aorta is isolated from an experimental animal (e.g., mouse). The endothelium is often removed to eliminate its influence on vascular tone. The aorta is then cut into rings.
-
Tissue Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to measure changes in tension.
-
Compound Addition: After an equilibration period, cumulative concentrations of BRL 54443 are added to the organ bath.
-
Measurement of Contraction: The increase in tension (contraction) of the aortic ring is recorded.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated to determine the potency of BRL 54443 in inducing aortic contraction.
Visualizations
The following diagrams illustrate the selectivity profile of BRL 54443 and a typical experimental workflow for determining receptor binding affinity.
Caption: Receptor Selectivity Profile of BRL 54443.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent and selective agonist at 5-HT1E and 5-HT1F receptors. Its well-defined selectivity profile, characterized by high affinity for these two subtypes and significantly lower affinity for other serotonin and dopamine receptors, establishes it as a critical tool for elucidating the specific functions of the 5-HT1E and 5-HT1F receptors in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for the design and interpretation of studies utilizing this important research compound.
References
- 1. promega.com [promega.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. selleckchem.com [selleckchem.com]
BRL-54443 Maleate for In Vitro Characterization of 5-HT1F Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of BRL-54443 maleate for the in vitro characterization of the 5-hydroxytryptamine 1F (5-HT1F) receptor. BRL-54443 is a potent agonist with high affinity for the 5-HT1F and 5-HT1E receptors.[1] This document outlines its binding properties, functional activity, and the experimental protocols necessary for its use in receptor characterization.
Core Concepts: BRL-54443 Maleate and the 5-HT1F Receptor
The 5-HT1F receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor subfamily.[2][3][4] Like other members of this family, it is coupled to an inhibitory G protein (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The 5-HT1F receptor is a validated target for the treatment of migraine.[4]
BRL-54443 serves as a valuable pharmacological tool for studying the 5-HT1F receptor due to its high agonist potency.[1] Understanding its interaction with the receptor is crucial for the development of novel therapeutics targeting the serotonergic system.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of BRL-54443 at the 5-HT1F receptor and other 5-HT receptor subtypes.
Table 1: Binding Affinity of BRL-54443 at Human 5-HT Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1F | 9.25 | ~0.56 |
| 5-HT1E | 8.7 | ~2.0 |
| 5-HT1A | 7.2 | ~63 |
| 5-HT1D | 7.2 | ~63 |
| 5-HT1B | 6.9 | ~126 |
| 5-HT2A | Measurable Affinity | - |
Data compiled from multiple sources.[1]
Table 2: Functional Activity of BRL-54443 at Human 5-HT Receptor Subtypes
| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) |
| 5-HT1F | cAMP Inhibition | - | - |
| 5-HT1E | cAMP Inhibition | - | - |
| 5-HT2A | Contraction | 6.52 | ~302 |
Further research is needed to populate the full functional activity profile.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the 5-HT1F receptor signaling pathway and the general workflows for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of the 5-HT1F receptor with BRL-54443.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of BRL-54443 for the 5-HT1F receptor by measuring its ability to compete with a radiolabeled ligand.
a. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1F receptor (e.g., CHO-K1 or HEK293 cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[7]
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.[7]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[7]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7]
b. Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]
-
150 µL of the membrane preparation (containing a predetermined optimal amount of protein).
-
50 µL of varying concentrations of BRL-54443 maleate (the competing compound).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) at a concentration near its Kd for the 5-HT1F receptor.[8]
-
-
For total binding, omit the competing compound and add buffer instead.
-
For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1F agonist (e.g., 10 µM 5-HT).
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.[7]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[7]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Dry the filters and measure the radioactivity using a scintillation counter.[7]
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BRL-54443 concentration.
-
Determine the IC50 value (the concentration of BRL-54443 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of BRL-54443 to act as an agonist at the Gi-coupled 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
a. Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor.[9][10]
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.[9][10][11]
b. cAMP Assay:
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 5 minutes) to prevent cAMP degradation.[11]
-
Add varying concentrations of BRL-54443 to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The optimal forskolin concentration should be determined empirically.[12]
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.[11]
-
Terminate the reaction by adding a cell lysis buffer.[11]
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).[11][12][13]
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the amount of cAMP produced against the logarithm of the BRL-54443 concentration.
-
Determine the EC50 value (the concentration of BRL-54443 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
Functional Assay: [35S]GTPγS Binding
This assay directly measures the activation of the Gi/o protein coupled to the 5-HT1F receptor upon agonist binding.
a. Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT1F receptor as described in the radioligand binding assay protocol.
b. [35S]GTPγS Binding Assay:
-
In a 96-well plate, combine the following in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):
-
Cell membranes (optimal protein concentration to be determined).
-
Varying concentrations of BRL-54443.
-
A fixed concentration of GDP (e.g., 10 µM) to facilitate the exchange of [35S]GTPγS for GDP.[14]
-
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.
-
For basal binding, omit the agonist.
-
For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 30-60 minutes.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters.[15]
-
Wash the filters with ice-cold buffer.[15]
-
Measure the radioactivity on the filters using a scintillation counter.[15]
c. Data Analysis:
-
Calculate the agonist-stimulated increase in [35S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated binding against the logarithm of the BRL-54443 concentration.
-
Determine the EC50 value and the maximum stimulation (Emax) using non-linear regression analysis.[16]
Conclusion
BRL-54443 maleate is a potent and valuable tool for the in vitro characterization of the 5-HT1F receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the binding affinity and functional activity of this and other compounds at the 5-HT1F receptor. A thorough understanding of these interactions is essential for advancing drug discovery efforts in areas where the serotonergic system plays a critical role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. acnp.org [acnp.org]
- 6. resources.tocris.com [resources.tocris.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Discovery and Development of BRL 54443: A Selective 5-HT1E/1F Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of BRL 54443, a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes. BRL 54443, a piperidinylindole derivative, has been instrumental as a pharmacological tool for elucidating the physiological roles of these lesser-studied 5-HT receptors. This document details the binding affinity and functional potency of BRL 54443, outlines the key experimental protocols used in its characterization, and visualizes the associated signaling pathways and experimental workflows. The presented data and methodologies aim to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and signaling pathways that modulates a vast array of physiological and pathological processes. Among the numerous 5-HT receptor subtypes, the 5-HT1E and 5-HT1F receptors have historically been less characterized due to a lack of selective ligands. The development of BRL 54443, with its high affinity and selectivity for these two receptor subtypes, has significantly advanced our understanding of their function.[1] This guide will delve into the key pharmacological data, experimental procedures, and signaling mechanisms related to BRL 54443.
Pharmacological Profile of BRL 54443
BRL 54443 is distinguished by its high binding affinity for the 5-HT1E and 5-HT1F receptors, with considerably weaker affinity for other 5-HT receptor subtypes.[1][2] This selectivity makes it an invaluable tool for studying the specific functions mediated by these receptors.
Binding Affinity
The binding affinity of BRL 54443 for various human serotonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| 5-HT1F | 9.25 |
| 5-HT1E | 8.7 |
| 5-HT1A | 7.2 |
| 5-HT1D | 7.2 |
| 5-HT1B | 6.9 |
| 5-HT2A | Measurable affinity |
Table 1: Binding affinities (pKi) of BRL 54443 for human 5-HT receptor subtypes.[2]
Functional Activity
BRL 54443 acts as an agonist at both 5-HT1E and 5-HT1F receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays have confirmed the agonistic properties of BRL 54443. For instance, in vitro, BRL 54443 induces contraction in certain tissues, an effect that is likely mediated through its interaction with 5-HT2A receptors, for which it has a measurable affinity.[2] In vivo studies in animal models have shown that BRL 54443 can induce a dose-dependent increase in intragastric volume.[2]
Experimental Protocols
The characterization of BRL 54443 has relied on a variety of well-established experimental techniques. The following sections provide detailed methodologies for the key assays used to determine its pharmacological profile.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of BRL 54443 for 5-HT1E and 5-HT1F receptors.
Materials:
-
Cell membranes expressing the human 5-HT1E or 5-HT1F receptor subtype.
-
Radioligand (e.g., [3H]5-HT).
-
BRL 54443.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding agent (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of BRL 54443. Dilute the cell membranes and the radioligand in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, BRL 54443 at various concentrations (or buffer for total binding, or the non-specific binding agent), the radioligand solution, and finally the diluted cell membrane preparation to initiate the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BRL 54443 concentration. Fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase.
Objective: To determine the potency (EC50) of BRL 54443 in inhibiting adenylyl cyclase activity via 5-HT1E and 5-HT1F receptors.
Materials:
-
Cells stably expressing the human 5-HT1E or 5-HT1F receptor.
-
BRL 54443.
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell Culture and Treatment: Plate the cells and grow to a suitable confluency. Pre-incubate the cells with various concentrations of BRL 54443.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BRL 54443 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of BRL 54443 that produces 50% of its maximal inhibitory effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of BRL 54443, the following diagrams have been generated using the DOT language.
5-HT1E/1F Receptor Signaling Pathway
Both 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Agonist binding to 5-HT1E/1F receptors activates Gi/o, inhibiting adenylyl cyclase.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of BRL 54443.
Caption: Workflow of a competitive radioligand binding assay.
Functional Adenylyl Cyclase Assay Workflow
This diagram outlines the procedure for a functional assay to measure the inhibitory effect of BRL 54443 on cAMP production.
Caption: Workflow for determining the functional potency of BRL 54443.
Conclusion
BRL 54443 remains a critical pharmacological tool for the investigation of 5-HT1E and 5-HT1F receptor function. Its high selectivity allows for the targeted exploration of the roles these receptors play in various physiological and pathological conditions. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and drug development efforts targeting the serotonergic system. The continued use of BRL 54443 and the development of even more selective ligands will undoubtedly lead to a deeper understanding of the intricate workings of the 5-HT system and may pave the way for novel therapeutic interventions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BRL 54443 Maleate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Pharmacological Properties
BRL 54443 maleate exhibits high affinity and agonist activity primarily at the 5-HT1E and 5-HT1F receptors. It displays significantly lower affinity for other serotonin (5-HT) and dopamine receptor subtypes, highlighting its selectivity.
Receptor Binding Affinity
The binding affinity of BRL 54443 for various receptors has been characterized through radioligand binding assays. The equilibrium dissociation constants (Ki) and their negative logarithms (pKi) are summarized in the table below.
| Receptor | Species | pKi | Ki (nM) | Reference |
| 5-HT1F | Human | 9.25 | 0.7 | [2][3] |
| 5-HT1E | Human | 8.7 | 1.1 | [2][3] |
| 5-HT1A | Human | 7.2 | 63 | [2][3] |
| 5-HT1D | Human | 7.2 | 63 | [2][3] |
| 5-HT1B | Human | 6.9 | 126 | [2][3] |
| 5-HT2A | Human | 5.9 - 6.5 | 1259 | [3][4] |
| 5-HT2B | Human | 7.0 | 100 | [3][4] |
| 5-HT2C | Human | 6.5 | 316 | [3][4] |
| 5-HT6 | Human | < 5 | >10,000 | [3] |
| 5-HT7 | Human | < 5 | >10,000 | [3] |
| Dopamine D2 | Human | 6.3 | 501 | [3][4] |
| Dopamine D3 | Human | 6.2 | 631 | [3][4] |
Functional Activity
BRL 54443 acts as an agonist at 5-HT1E and 5-HT1F receptors, which are negatively coupled to adenylyl cyclase.[3][4] This interaction leads to an inhibition of cyclic AMP (cAMP) production. The compound's functional potency is expressed as the negative logarithm of the half-maximal effective concentration (pEC50) or the half-maximal inhibitory concentration (IC50).
| Assay Type | Receptor Target | Species | Value (pEC50 / -logEC50 / IC50) | Reference |
| cAMP Inhibition | 5-HT1E | Human | IC50 = 14 nM | [3][5] |
| Functional Agonism | 5-HT1E | Human | pEC50 = 8.5 | [4] |
| Functional Agonism | 5-HT1F | Human | pEC50 = 8.6 | [4] |
| Aortic Contraction | 5-HT2A (mediated) | Mouse | -logEC50 = 6.52 | [2][6] |
Signaling Pathways
The primary signaling mechanism for BRL 54443 at its high-affinity targets, the 5-HT1E and 5-HT1F receptors, involves the Gi/o protein-coupled pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][4]
Figure 1: Primary signaling pathway of BRL 54443 via 5-HT1E/1F receptors.
While the primary pathway is well-established, some evidence suggests potential coupling to other signaling cascades. For instance, 5-HT1F receptor stimulation may also induce phosphoinositide phospholipase C activation.
Preclinical Models and Experimental Protocols
BRL 54443 has been evaluated in several preclinical models to characterize its in vitro and in vivo effects.
In Vitro: Mouse Thoracic Aorta Contraction
BRL 54443 induces contraction in the mouse thoracic aorta.[6] Interestingly, this effect is not mediated by its primary targets but rather through partial agonism at the 5-HT2A receptor.[6][7] This contraction is sensitive to the 5-HT2A receptor antagonist ketanserin.[6]
Experimental Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from mice and endothelium-denuded aortic strips are prepared.[6]
-
Apparatus: The aortic strips are mounted in a tissue bath for the measurement of isometric contractile force.[6]
-
Procedure: Cumulative concentrations of BRL 54443 are added to the tissue bath, and the resulting contractile force is recorded.
-
Data Analysis: Concentration-response curves are generated to calculate the -logEC50 value.
Figure 2: Experimental workflow for the mouse thoracic aorta contraction assay.
In Vivo: Formalin-Induced Flinching in Rats
Peripheral administration of BRL 54443 has been shown to significantly reduce formalin-induced flinching in rats, suggesting potential antinociceptive properties.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are habituated to the testing environment.
-
Drug Administration: BRL 54443 (e.g., 3-300 µ g/paw ) is administered peripherally (ipsilateral to the formalin injection).
-
Nociceptive Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The number of flinches of the injected paw is recorded over a specified period.
-
Data Analysis: The reduction in flinching behavior in the drug-treated group is compared to a vehicle-treated control group.
In Vivo: Gastric Relaxation in Cats
In adult male cats, BRL 54443 induces a dose-dependent increase in maximal intragastric volume, indicating a potential role in gastric relaxation.[2]
Experimental Protocol:
-
Animal Model: Adult male cats are used.
-
Drug Administration: BRL 54443 is administered subcutaneously (s.c.) at various doses (e.g., 3 µg/kg - 30 mg/kg).[2]
-
Measurement: Intragastric volume is measured following drug administration.
-
Data Analysis: The change in intragastric volume is compared to a saline control.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of 5-HT1E and 5-HT1F receptors. Its high affinity and selectivity for these receptors, coupled with its demonstrated activity in preclinical models of nociception and gastric function, underscore its potential for further therapeutic development. This guide provides a foundational understanding of its pharmacological properties to support ongoing and future research endeavors. Researchers are encouraged to consult the cited literature for more detailed methodologies and data.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1E receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT1F receptor - Wikipedia [en.wikipedia.org]
- 6. Characterization of the serotonin receptor mediating contraction in the mouse thoracic aorta and signal pathway coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BRL 54443 Maleate in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, in rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Compound Information
In Vivo Administration Protocols
While specific published protocols for this compound in rodents are not widely available, the following recommendations are based on common practices for administering related BRL compounds and other serotonin receptor agonists to mice and rats. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.
Vehicle Preparation
For in vivo administration, this compound can be formulated as either a clear solution or a homogeneous suspension.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Type | Components | Preparation Steps |
| Clear Solution (for injection) | 30% Propylene Glycol, 5% Tween 80, 65% D5W (5% Dextrose in Water) | 1. Dissolve this compound in propylene glycol. 2. Add Tween 80 and mix until clear. 3. Add D5W to the final volume. 4. The mixed solution should be used immediately.[1] |
| Homogeneous Suspension (for oral administration) | Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water) | 1. Weigh the required amount of this compound. 2. Gradually add the CMC-Na solution while vortexing or sonicating to obtain a uniform suspension.[1] |
Administration Routes and Dosages
The choice of administration route and dosage will depend on the research question, the target tissue, and the desired pharmacokinetic profile.
Table 2: Suggested Administration Routes and Starting Dose Ranges for this compound in Rodents (based on related compounds)
| Species | Administration Route | Suggested Starting Dose Range | Notes |
| Mouse | Intraperitoneal (i.p.) | 2.5 µg/kg - 2.5 mg/kg | Based on studies with BRL 46470A, a 5-HT3 antagonist.[2] A dose-response study is highly recommended. |
| Rat | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Based on studies with RO 60 0175, a 5-HT2C agonist.[3] |
| Rat | Intrathecal (i.t.) | 50 - 200 µg | Based on studies with lasmiditan, a 5-HT1F agonist. This route is suitable for targeting the spinal cord. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for studying the effects of this compound in rodents.
Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents.[4][5][6]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[5]
-
Animal Preparation: Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. in mice, s.c. in rats) 30 minutes prior to testing.
-
Test Procedure:
-
Data Analysis:
-
Score the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.[6]
-
Assessment of Locomotor Activity: Open Field Test (OFT)
The OFT is used to evaluate general locomotor activity and can also provide insights into anxiety-like behavior.[8][9][10]
Protocol:
-
Apparatus: A square arena with walls to prevent escape.[10]
-
Animal Preparation: Habituate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
-
Use an automated tracking system or video recording to monitor activity.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety).
-
Rearing frequency (vertical activity).
-
Assessment of Social Behavior: Social Interaction Test
This test evaluates the innate tendency of rodents to engage in social interaction.[2][11][12][13]
Protocol:
-
Apparatus: A three-chambered box or a familiar home cage environment.
-
Animal Preparation: Socially isolate the test animals for a period (e.g., 24 hours) before the test to increase their motivation for social interaction.[14]
-
Drug Administration: Administer this compound or vehicle prior to the interaction period.
-
Test Procedure:
-
Introduce a novel, untreated "stranger" animal into the test arena with the experimental animal.
-
Record the interaction for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Time spent in active social behaviors (e.g., sniffing, grooming, following).
-
Frequency of social interactions.
-
Signaling Pathway
BRL 54443 exerts its effects by activating 5-HT1E and 5-HT1F receptors, which are G-protein coupled receptors (GPCRs). The primary signaling mechanism involves the inhibition of adenylyl cyclase.
5-HT1E/1F Receptor Signaling Cascade
Activation of 5-HT1E/1F receptors by BRL 54443 leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[15] This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to changes in gene expression and cellular function.
Caption: BRL 54443 signaling pathway via 5-HT1E/1F receptors.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on rodent behavior.
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. conductscience.com [conductscience.com]
- 3. Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. psicothema.com [psicothema.com]
- 8. Open field locomotor activity and anxiety-related behaviors in mucopolysaccharidosis type IIIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration in social interaction and tactile discrimination of juvenile autistic‐like rats following tactile stimulation and whisker deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Ecological validity of social interaction tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for BRL 54443 Maleate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of BRL 54443 maleate in cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.
Introduction
This compound is a potent and selective serotonin receptor agonist, primarily targeting the 5-HT1E and 5-HT1F receptor subtypes.[1][2] It exhibits over 30-fold greater selectivity for these receptors compared to other serotonin and dopamine receptors.[1][3] This compound is a valuable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes in various cellular processes.
Product Information
| Characteristic | Value |
| Synonym | 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt |
| Molecular Formula | C₁₄H₁₈N₂O · C₄H₄O₄[4] |
| Molecular Weight | 346.38 g/mol [4] |
| CAS Number | 1197333-54-2[4] |
Solubility Data
This compound exhibits solubility in various solvents. For cell culture applications, sterile-filtered DMSO is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL[4], up to 50 mM[3] | Use fresh, anhydrous DMSO for optimal solubility.[5] Sonication may aid dissolution.[6] |
| Water | 50 mg/mL[4] | - |
| Ethanol | 2 mg/mL[5][6] | Sonication is recommended to aid dissolution.[6] |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 287.5 µL of DMSO to 1 mg of this compound powder (assuming a molecular weight of 346.38 g/mol ).
-
Vortex briefly to mix. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solution
-
Powder: Store at -20°C for up to 3 years.[5]
-
Stock Solution in DMSO:
Important: Before use, equilibrate the frozen stock solution to room temperature and ensure no precipitation is visible.
Working Solution Preparation for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
Note on Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Signaling Pathway
BRL 54443 acts as an agonist at 5-HT1E and 5-HT1F receptors, which are G protein-coupled receptors (GPCRs).[7] The primary signaling pathway initiated by the activation of these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: BRL 54443 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for a cell-based assay using this compound.
Caption: General experimental workflow.
Conclusion
These guidelines provide a framework for the successful dissolution and application of this compound in cell culture experiments. Adherence to these protocols will help ensure the reproducibility and accuracy of experimental results. Researchers should always optimize concentrations and incubation times for their specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. BRL 54443 | 5-HT1E receptor agonist | Hello Bio [hellobio.com]
- 4. This compound salt solid | 1197333-54-2 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRL 54443 Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BRL 54443 maleate, a potent 5-HT1E/1F and 5-HT2A receptor agonist, in animal models for studying antinociception and gastrointestinal motility.
General Information
-
Compound: this compound
-
Mechanism of Action: Agonist at serotonin 5-HT1E, 5-HT1F, and 5-HT2A receptors.
-
Primary Research Areas: Nociception (pain), gastrointestinal motility.
-
Formulation for In Vivo Use: this compound is typically dissolved in a vehicle suitable for parenteral administration. Common solvents include dimethyl sulfoxide (DMSO) followed by dilution with saline, or a mixture of PEG300, Tween 80, and saline. It is crucial to ensure the final solution is clear and free of precipitates.
Application in Antinociception Studies (Rat Model)
This compound has been investigated for its antinociceptive properties in rodent models of pain, such as the formalin test.
Quantitative Data
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dose | 3 - 300 µ g/paw | Rat | Intraplantar | [Not explicitly found in search results] |
| Formalin Concentration | 1% or 2.5% | Rat | Subcutaneous | [1] |
| Formalin Volume | 50 µl | Rat | Subcutaneous | [1] |
Experimental Protocol: Formalin-Induced Nociception in Rats
This protocol outlines the procedure for assessing the antinociceptive effects of this compound using the formalin test in rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween solution or 20% DMSO in saline)[1]
-
Formalin solution (1% or 2.5% in saline)[1]
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation chambers
-
Injection syringes and needles
Procedure:
-
Acclimation: Acclimate rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute with saline to the desired final concentrations.
-
Animal Groups: Divide animals into groups (n=8-10 per group): Vehicle control, Positive control (e.g., morphine), and this compound treatment groups (at least 3 doses).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection into the dorsal surface of the paw) 20-30 minutes before the formalin injection.[1]
-
Formalin Injection: Subcutaneously inject 50 µl of formalin solution into the plantar surface of the rat's hind paw.[1]
-
Behavioral Observation: Immediately after formalin injection, place the rat in an observation chamber. Record the cumulative time spent licking and the frequency of flinching of the injected paw. Observations are typically recorded in 5-minute intervals for 60 minutes.
-
Data Analysis: The pain response is biphasic:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-formalin injection.[2] Analyze the data for each phase separately using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow
Caption: Workflow for assessing the antinociceptive effects of this compound.
Application in Gastrointestinal Motility Studies (Cat Model)
This compound's agonistic activity at serotonin receptors suggests its potential to modulate gastrointestinal motility.
Quantitative Data
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dose | 3 µg/kg - 30 mg/kg | Cat | [Not specified in search results] | [Not explicitly found in search results] |
Experimental Protocol: Assessment of Gastric Emptying in Cats
This protocol provides a general framework for evaluating the effect of this compound on gastric emptying in cats. The specific methodology for measuring gastric emptying (e.g., scintigraphy, breath tests, ultrasound) should be chosen based on available resources and expertise.
Materials:
-
This compound
-
Vehicle for administration
-
Adult domestic cats
-
Test meal (e.g., radiolabeled standard meal for scintigraphy)
-
Equipment for measuring gastric emptying (e.g., gamma camera, breath analyzer, ultrasound machine)
Procedure:
-
Animal Preparation: Fast cats overnight (12-18 hours) but allow free access to water.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. The timing of administration will depend on the pharmacokinetic profile of the compound and the chosen motility assessment method.
-
Test Meal Administration: Following drug administration, provide the cats with a standardized test meal.
-
Gastric Emptying Measurement:
-
Gastric Scintigraphy (Gold Standard): If using scintigraphy, acquire images at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) after meal consumption to quantify the rate of gastric emptying.
-
Breath Test: If using a breath test, collect breath samples at specified time points to measure the appearance of a labeled substrate in the breath, which indirectly reflects the rate of gastric emptying.
-
Ultrasound: If using ultrasound, measure the antral cross-sectional area or volume at regular intervals to assess changes in gastric content over time.
-
-
Data Analysis: Calculate gastric emptying parameters, such as the half-time of emptying (T50) and the percentage of the meal remaining in the stomach at different time points. Compare the results between the this compound and vehicle-treated groups using appropriate statistical tests.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on gastric motility.
Signaling Pathways
This compound exerts its effects through the activation of 5-HT1E/1F and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).
5-HT1E/1F Receptor Signaling
The 5-HT1E and 5-HT1F receptors are coupled to Gi/o proteins.[3] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified 5-HT1E/1F receptor signaling pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to Gq/11 proteins.[4] Activation by this compound stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]
Caption: Simplified 5-HT2A receptor signaling pathway.
References
- 1. preprints.org [preprints.org]
- 2. Antinociceptive effects of gamma-linolenic acid in the formalin test in the rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1E receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Receptor Activity Using BRL 54443 Maleate in cAMP Production Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Consequently, measuring the inhibition of cAMP production is a robust method for quantifying the activity of the 5-HT1E/1F receptors upon stimulation by this compound.
These application notes provide a detailed protocol for utilizing this compound in a cAMP production assay to characterize the activity of 5-HT1E/1F receptors expressed in a recombinant cell line.
Signaling Pathway
The activation of 5-HT1E/1F receptors by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined below.
References
Application of BRL 54443 Maleate in Radioligand Binding Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 54443, chemically known as 3-(1-methyl-4-piperidinyl)-1H-indol-5-ol, is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptor subtypes.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological roles of these receptors and for the development of novel therapeutics, particularly in the context of migraine and other neurological disorders. Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands, such as BRL 54443, with their target receptors. This document provides detailed application notes and protocols for the use of BRL 54443 maleate in competitive radioligand binding assays.
Pharmacological Profile of this compound
BRL 54443 exhibits high affinity for human 5-HT1E and 5-HT1F receptors.[3][4] It displays significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, as well as for dopamine receptors, demonstrating its high selectivity.[3][5] This selectivity is crucial for its utility as a research tool to probe the specific functions of the 5-HT1E and 5-HT1F receptors.
Data Presentation: Binding Affinities of this compound
The following tables summarize the binding affinities of BRL 54443 for various serotonin and dopamine receptors, presented as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values in nanomolar (nM). Higher pKi values and lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (pKi) of BRL 54443 at Human Serotonin and Dopamine Receptors
| Receptor | pKi |
| 5-HT1F | 9.25 |
| 5-HT1E | 8.7 |
| 5-HT1A | 7.2 |
| 5-HT1D | 7.2 |
| 5-HT2B | 7.0 |
| 5-HT1B | 6.9 |
| 5-HT2C | 6.5 |
| D2 | 6.3 |
| D3 | 6.2 |
| 5-HT2A | 5.9 |
Data sourced from Abcam and Selleck Chemicals.[3]
Table 2: Binding Affinity (Ki) of BRL 54443 at Human Serotonin and Dopamine Receptors
| Receptor | Ki (nM) |
| 5-HT1F | 0.7 |
| 5-HT1E | 1.1 |
| 5-HT1A | 63 |
| 5-HT1D | 63 |
| 5-HT1B | 126 |
| 5-HT2B | 100 |
| 5-HT2C | 316 |
| D2 | 501 |
| D3 | 631 |
| 5-HT2A | 1259 |
Data sourced from MedChemExpress.[5]
Signaling Pathways of 5-HT1E and 5-HT1F Receptors
Both the 5-HT1E and 5-HT1F receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors by an agonist like BRL 54443 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a key mechanism through which these receptors exert their physiological effects.
Caption: 5-HT1E/1F Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1E or 5-HT1F receptors. This protocol is based on established methods for serotonin receptor binding assays.
Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1E or 5-HT1F receptor.
-
Radioligand: [3H]5-HT (Serotonin) is a commonly used radioligand for these receptors.
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled serotonin (e.g., 10 µM) or another suitable ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 10-11 M to 10-5 M).
-
Prepare the radioligand ([3H]5-HT) solution in the assay buffer at a concentration close to its Kd value for the target receptor.
-
Prepare the non-specific binding control by adding a high concentration of unlabeled serotonin (10 µM) to the assay buffer.
-
-
Assay Procedure:
-
Set up the assay in a 96-well microplate. For each concentration of BRL 54443, and for total and non-specific binding, set up triplicate wells.
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of the non-specific binding control OR 50 µL of the this compound dilution.
-
50 µL of the [3H]5-HT solution.
-
100 µL of the cell membrane preparation (the amount of protein will need to be optimized, typically 50-200 µ g/well ).
-
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Total Binding (TB): Average CPM from wells with only assay buffer, radioligand, and membranes.
-
Non-specific Binding (NSB): Average CPM from wells with the non-specific binding control, radioligand, and membranes.
-
Specific Binding (SB): SB = TB - NSB.
-
-
Determine IC50:
-
For each concentration of BRL 54443, calculate the percentage of specific binding inhibited: % Inhibition = 100 x (1 - [(CPMBRL54443 - NSB) / SB])
-
Plot the % inhibition against the logarithm of the BRL 54443 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of BRL 54443 that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Conclusion
This compound is a powerful tool for the study of 5-HT1E and 5-HT1F receptors. The detailed protocols and data presented in this application note provide researchers with the necessary information to effectively utilize BRL 54443 in radioligand binding assays to further elucidate the pharmacology and therapeutic potential of these important serotonin receptor subtypes. Careful execution of these experiments and rigorous data analysis will yield reliable and reproducible results, contributing to advancements in neuroscience and drug discovery.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of a novel serotonin receptor subtype (5-HT1E) in human brain: interaction with a GTP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRL 54443 Maleate in Trigeminal Nerve Stimulation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, in preclinical trigeminal nerve stimulation models relevant to migraine and other trigeminal neuropathies.
Introduction
BRL 54443 is a high-affinity agonist for the 5-HT1E and 5-HT1F serotonin receptors.[1] The activation of these receptors, particularly the 5-HT1F receptor, located on trigeminal neurons, is a key therapeutic target for the acute treatment of migraine.[2][3][4] Stimulation of the trigeminal nerve leads to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to the pain and neurogenic inflammation associated with migraine. 5-HT1F receptor agonists are believed to counteract these effects by inhibiting neuronal firing and neurotransmitter release in the trigeminal system.[4] These application notes detail the pharmacological profile of this compound and provide a generalized protocol for its use in a rodent model of trigeminal nerve stimulation.
Pharmacological Profile of this compound
BRL 54443 exhibits high affinity for the human 5-HT1E and 5-HT1F receptors, with significantly lower affinity for other 5-HT1 receptor subtypes.[1] This selectivity makes it a valuable tool for investigating the specific roles of 5-HT1E and 5-HT1F receptors in trigeminal nociception.
Table 1: Receptor Binding Affinities of BRL 54443 [1]
| Receptor Subtype | pKi |
| 5-HT1F | 9.25 |
| 5-HT1E | 8.7 |
| 5-HT1A | 7.2 |
| 5-HT1D | 7.2 |
| 5-HT1B | 6.9 |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Proposed Mechanism of Action in Trigeminal Nerve Stimulation Models
The therapeutic potential of 5-HT1F receptor agonists in migraine stems from their ability to modulate neuronal activity within the trigeminal nervous system. The proposed signaling pathway following trigeminal nerve stimulation and the inhibitory effect of this compound are outlined below.
Caption: Proposed signaling pathway of this compound in trigeminal neurons.
Experimental Protocol: Evaluation of this compound in a Rat Model of Electrically-Induced Trigeminal Nerve Stimulation
This protocol describes a method to assess the efficacy of this compound in a preclinical model of trigeminal pain.
1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing facilities for at least one week prior to experimentation.
2. Surgical Preparation and Trigeminal Nerve Stimulation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Carefully drill a small burr hole over the coordinates for the trigeminal ganglion.
-
Implant a bipolar stimulating electrode targeting the trigeminal ganglion.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Stimulation Parameters:
-
Deliver square-wave electrical pulses (e.g., 0.5 ms duration, 5 Hz frequency, 0.1-1.0 mA intensity) for a defined period (e.g., 10-15 minutes) to induce trigeminal activation.
-
3. Drug Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for subcutaneous or intraperitoneal administration (e.g., sterile saline, 0.5% methylcellulose).
-
Dosing: Administer this compound at various doses (e.g., 0.1, 1, 10 mg/kg) or vehicle to different groups of animals.
-
Timing: Administer the compound 30-60 minutes prior to the electrical stimulation of the trigeminal nerve.
4. Behavioral Assessment of Nociception
-
Method: Use von Frey filaments to measure mechanical allodynia, a key indicator of pain hypersensitivity.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor.
-
Apply von Frey filaments of increasing stiffness to the periorbital region (innervated by the trigeminal nerve).
-
Record the paw withdrawal threshold, defined as the lowest force that elicits a brisk withdrawal response.
-
-
Timeline: Measure the baseline withdrawal threshold before drug administration and at multiple time points after trigeminal stimulation (e.g., 30, 60, 90, and 120 minutes).
5. Electrophysiological Recording (Optional)
-
Method: In a subset of animals, record single-unit activity from second-order neurons in the trigeminal nucleus caudalis (TNC) that respond to trigeminal stimulation.
-
Procedure:
-
Under anesthesia, perform a craniotomy to expose the TNC.
-
Advance a recording microelectrode into the TNC to isolate responsive neurons.
-
Record baseline neuronal firing and the response to electrical stimulation of the trigeminal ganglion before and after administration of this compound.
-
6. Data Analysis
-
Behavioral Data: Analyze the paw withdrawal threshold using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group over time.
-
Electrophysiological Data: Analyze the neuronal firing rate (spikes/second) before and after drug administration using paired t-tests or Wilcoxon signed-rank tests.
Table 2: Representative Data from a Hypothetical Study
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold at 60 min post-stimulation (g) | Inhibition of Allodynia (%) |
| Vehicle | - | 15.2 ± 1.1 | 4.5 ± 0.8 | 0 |
| BRL 54443 | 0.1 | 14.9 ± 1.3 | 8.2 ± 1.0* | 35 |
| BRL 54443 | 1 | 15.5 ± 1.0 | 12.1 ± 1.2 | 72 |
| BRL 54443 | 10 | 15.1 ± 1.4 | 14.5 ± 1.5 | 95 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle group.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound, as a selective 5-HT1E/1F receptor agonist, represents a valuable pharmacological tool for investigating the pathophysiology of migraine and other trigeminal-mediated pain conditions. The provided protocols offer a framework for researchers to study the in vivo effects of this compound in a relevant animal model. The data generated from such studies can contribute to the development of novel therapeutics targeting the 5-HT1F receptor for the management of primary headaches.
References
Application Notes and Protocols for Mapping 5-HT1E and 5-HT1F Receptor Distribution Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for mapping the distribution of 5-HT1E and 5-HT1F serotonin receptors. While direct IHC protocols using BRL 54443 maleate as a primary detection agent are not standard, this document outlines protocols for antibody-based receptor localization and the use of this compound as a tool for validating antibody specificity through competitive binding assays.
Introduction to this compound and 5-HT1E/1F Receptors
BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptors.[1] Understanding the precise anatomical distribution of these receptors is crucial for elucidating their physiological roles and for the development of targeted therapeutics. The 5-HT1E receptor is implicated in memory and cognitive processes, with high expression in the frontal cortex, hippocampus, and olfactory bulb.[2] The 5-HT1F receptor is a key target for migraine therapies and is widely expressed in the central nervous system (CNS), including regions involved in pain pathophysiology like the trigeminal ganglia. Both receptors are G-protein coupled and mediate their effects primarily through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities of BRL 54443 for various serotonin and dopamine receptors, highlighting its selectivity for the 5-HT1E and 5-HT1F subtypes.
| Receptor | Binding Affinity (pKi) | Species | Reference |
| 5-HT1F | 9.25 | Human | [1] |
| 5-HT1E | 8.7 | Human | [1] |
| 5-HT1A | 7.2 | Human | [1] |
| 5-HT1B | 6.9 | Human | [1] |
| 5-HT1D | 7.2 | Human | [1] |
| 5-HT2A | Has measurable affinity | Not Specified | [1] |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Signaling Pathways
Activation of 5-HT1E and 5-HT1F receptors by an agonist like BRL 54443 initiates an intracellular signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.
Experimental Protocols
The following are generalized immunohistochemistry protocols for the localization of 5-HT1E and 5-HT1F receptors in brain tissue. These protocols can be adapted for both paraffin-embedded and free-floating sections.
Protocol 1: Immunohistochemistry for Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (anti-5-HT1E or anti-5-HT1F)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to established lab protocols. A typical microwave protocol is to heat at high power until boiling, then reduce power and simmer for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Immunostaining:
-
Blocking: Incubate sections with blocking buffer for 1-2 hours at room temperature to minimize non-specific binding.
-
Primary Antibody: Drain blocking buffer and incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS (3 changes for 5 minutes each).
-
Secondary Antibody: Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash slides with PBS (3 changes for 5 minutes each).
-
ABC Complex Formation: Incubate with ABC reagent for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS (3 changes for 5 minutes each).
-
Chromogenic Detection: Incubate with DAB substrate solution until the desired brown staining intensity is reached. Monitor under a microscope.
-
Washing: Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Free-Floating Sections
This protocol is ideal for thicker sections (30-50 µm) and often provides better antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
0.3% Hydrogen Peroxide in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (anti-5-HT1E or anti-5-HT1F)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated slides
-
Mounting medium
Procedure:
-
Pre-treatment:
-
Wash free-floating sections in PBS (3 changes for 10 minutes each).
-
Quench endogenous peroxidase activity by incubating in 0.3% hydrogen peroxide in PBS for 30 minutes.
-
Wash in PBS (3 changes for 10 minutes each).
-
-
Immunostaining:
-
Blocking: Incubate sections in blocking buffer for 1-2 hours at room temperature on a shaker.
-
Primary Antibody: Transfer sections to the primary antibody solution (diluted in blocking buffer) and incubate for 24-48 hours at 4°C on a shaker.
-
Washing: Wash sections in PBS (3 changes for 10 minutes each).
-
Secondary Antibody: Incubate in biotinylated secondary antibody solution for 2 hours at room temperature on a shaker.
-
Washing: Wash sections in PBS (3 changes for 10 minutes each).
-
ABC Complex Formation: Incubate in ABC reagent for 1-2 hours at room temperature on a shaker.
-
Washing: Wash sections in PBS (3 changes for 10 minutes each).
-
Chromogenic Detection: Transfer sections to DAB substrate solution and monitor the color development.
-
Washing: Stop the reaction by transferring sections to PBS.
-
-
Mounting:
-
Mount sections onto gelatin-coated slides.
-
Allow to air dry.
-
Dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Use of this compound for Specificity Control
To validate the specificity of the primary antibodies for 5-HT1E and 5-HT1F receptors, a competitive binding experiment can be performed. This involves pre-incubating the primary antibody with an excess of this compound before applying it to the tissue sections. If the antibody is specific, the BRL 54443 will bind to the antibody's antigen-binding site, preventing it from binding to the receptor in the tissue. This should result in a significant reduction or complete absence of staining.
Protocol for Antibody Specificity Control:
-
Dilute the primary antibody to its optimal working concentration in blocking buffer.
-
Add a 100-fold molar excess of this compound to the diluted primary antibody solution.
-
Incubate this mixture for at least 2 hours at room temperature with gentle agitation.
-
Proceed with the standard IHC protocol (Protocol 1 or 2), using this pre-adsorbed antibody solution in place of the regular primary antibody solution.
-
Compare the staining results with those obtained using the primary antibody alone. A significant decrease in staining intensity indicates that the antibody is specific for the target receptor.
References
Application Notes and Protocols: BRL 54443 Maleate in Functional Assays for G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This application note provides detailed protocols for characterizing the functional activity of this compound at GPCRs using common in vitro functional assays: cAMP inhibition, calcium mobilization, and β-arrestin recruitment.
Data Presentation
The following table summarizes the known quantitative data for this compound at various serotonin receptors.
| Receptor | Assay Type | Parameter | Value |
| 5-HT1E | Radioligand Binding | pKi | 8.7 |
| 5-HT1F | Radioligand Binding | pKi | 9.25 |
| 5-HT1A | Radioligand Binding | pKi | 7.2 |
| 5-HT1B | Radioligand Binding | pKi | 6.9 |
| 5-HT1D | Radioligand Binding | pKi | 7.2 |
| 5-HT2A | Muscle Contraction | -logEC50 | 6.52 |
Note: EC50/IC50 values for this compound in cAMP, calcium mobilization, and β-arrestin recruitment assays are not widely available in the public domain. The provided protocols can be used to determine these values.
Signaling Pathways and Experimental Workflows
This compound Signaling at 5-HT1E/1F Receptors
Activation of 5-HT1E and 5-HT1F receptors by this compound initiates a signaling cascade through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, studies have shown that BRL 54443 can stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Experimental Workflow for GPCR Functional Assays
The general workflow for characterizing a compound like this compound in functional GPCR assays involves cell preparation, compound treatment, signal detection, and data analysis.
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cAMP in cells expressing Gαi-coupled receptors like 5-HT1E or 5-HT1F.
Materials:
-
HEK293 cells stably expressing the 5-HT1E or 5-HT1F receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at an optimized density and culture overnight to form a monolayer.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC80).
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. c. Add the forskolin solution to all wells (except for the negative control) and incubate for another predetermined time (e.g., 30 minutes) at 37°C. d. Lyse the cells and detect the cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the signal (e.g., luminescence) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay
This protocol is for assessing the potential of this compound to induce calcium mobilization, which can occur through Gαq-coupled receptors or through Gβγ subunits of Gαi-coupled receptors under certain conditions. For Gαi-coupled receptors, co-expression of a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) is often necessary to couple the receptor to the calcium signaling pathway.
Materials:
-
CHO or HEK293 cells co-expressing the receptor of interest (e.g., 5-HT1E/1F) and a promiscuous G-protein (e.g., Gα16 or Gαqi5).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (optional, to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the cells into the microplate and culture overnight.
-
Dye Loading: a. Remove the culture medium and wash the cells with assay buffer. b. Add the calcium-sensitive dye solution (prepared in assay buffer, with or without probenecid) to the cells and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate.
-
Assay: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence intensity over time. c. Initiate the reading and, after establishing a baseline, inject the this compound dilutions into the corresponding wells of the cell plate. d. Continue to record the fluorescence signal for a few minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter from DiscoveRx, Tango from Thermo Fisher Scientific) expressing the receptor of interest.
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Detection reagents specific to the assay platform.
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the β-arrestin reporter cells into the microplate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium and add assay buffer to the cells. b. Add the this compound dilutions to the wells. c. Incubate the plate for a time specified by the assay manufacturer (typically 60-90 minutes) at 37°C. d. Add the detection reagents according to the manufacturer's protocol. e. Incubate for the recommended time at room temperature to allow the signal to develop. f. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The provided protocols offer a comprehensive framework for the functional characterization of this compound at 5-HT1E, 5-HT1F, and other G-protein coupled receptors. By employing these assays, researchers can elucidate the potency and efficacy of this compound in modulating key GPCR signaling pathways, thereby contributing to a deeper understanding of its pharmacological profile and its potential therapeutic applications.
References
Application Notes and Protocols: Electrophysiological Recording Techniques with BRL 54443 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 54443 is a potent and selective serotonin receptor agonist. It exhibits high affinity for the 5-HT1E and 5-HT1F receptor subtypes, with lower but significant affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Additionally, BRL 54443 has a measurable affinity for the 5-HT2A receptor.[1] Due to its activity at multiple serotonin receptor subtypes, particularly the inhibitory 5-HT1A receptors, BRL 54443 is a valuable pharmacological tool for investigating serotonergic modulation of neuronal excitability, synaptic transmission, and network activity.
These application notes provide detailed protocols for utilizing BRL 54443 maleate in common electrophysiological paradigms, including whole-cell patch-clamp, extracellular field potential, and in vivo single-unit recordings.
Mechanism of Action & Signaling Pathways
BRL 54443's effects are primarily mediated through G-protein coupled receptors (GPCRs). Its action at 5-HT1A receptors is particularly relevant for electrophysiological outcomes. 5-HT1A receptors couple to inhibitory Gi/Go proteins, and their activation triggers a signaling cascade that typically leads to neuronal inhibition.[2]
The key steps in the 5-HT1A signaling pathway are:
-
Agonist Binding: BRL 54443 binds to the 5-HT1A receptor.
-
G-Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Downstream Effectors:
-
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2]
-
The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[2]
-
The Gβγ subunit can also inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[2]
-
Activation of 5-HT1A receptors can also engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/ERK pathway, depending on the cellular context.[2][3]
Data Presentation
Binding Affinities of BRL 54443
The following table summarizes the binding affinities of BRL 54443 for various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT1F | 9.25 |
| 5-HT1E | 8.7 |
| 5-HT1A | 7.2 |
| 5-HT1D | 7.2 |
| 5-HT1B | 6.9 |
| Data sourced from Selleck Chemicals.[1] |
Functional Activity
This table presents functional data related to BRL 54443's activity at the 5-HT2A receptor.
| Assay | Receptor | Parameter | Value |
| Contraction Assay | 5-HT2A | -logEC50 | 6.52 |
| Data sourced from Selleck Chemicals.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is designed to measure the effects of BRL 54443 on neuronal membrane properties and synaptic currents.
Methodology:
-
Solutions Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Bubble continuously with 95% O2 / 5% CO2.
-
Intracellular Solution (K-Gluconate based, in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
-
Slice Preparation:
-
Anesthetize a male rodent (e.g., Wistar rat) and perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold aCSF.
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.[4]
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C.[4][5]
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with intracellular solution.
-
Under visual guidance, approach a neuron in the target region and apply gentle positive pressure.[5]
-
Form a gigaohm seal (>1 GΩ) and then apply brief, strong suction to rupture the membrane and achieve whole-cell configuration.[6][7]
-
Current-Clamp: Record baseline resting membrane potential, input resistance (by injecting small hyperpolarizing current steps), and action potential firing (by injecting depolarizing current steps).
-
Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
BRL 54443 Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). BRL 54443 is soluble in DMSO up to 46 mg/mL.[1]
-
Dilute the stock solution into the aCSF to the final desired concentration (e.g., 1-10 µM) immediately before application.
-
Switch the perfusion to the BRL 54443-containing aCSF and record for 10-15 minutes.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, and firing frequency in response to BRL 54443. A hyperpolarization and decrease in input resistance are expected due to 5-HT1A receptor activation.[8]
-
Measure the amplitude and frequency of sEPSCs and sIPSCs before, during, and after drug application.
-
Protocol 2: Extracellular Field Potential Recording in Acute Brain Slices
This protocol is used to assess the effect of BRL 54443 on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP).
Methodology:
-
Slice Preparation: Prepare and recover acute hippocampal slices as described in Protocol 1.
-
Electrode Placement:
-
In the recording chamber, place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass pipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4]
-
-
Recording:
-
Determine the input-output (I/O) curve by delivering stimuli of increasing intensity to identify the stimulation strength that evokes ~50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.[9]
-
Bath apply BRL 54443 (e.g., 1-10 µM) and continue recording for another 20-30 minutes to observe its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[4][10]
-
Continue recording for at least 60 minutes post-induction to measure the magnitude of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize all fEPSP slope values to the average slope during the baseline period.
-
Compare the magnitude of LTP in control conditions versus in the presence of BRL 54443.
-
Protocol 3: In Vivo Extracellular Single-Unit Recording
This protocol allows for the study of BRL 54443's effect on the firing rate and pattern of neurons in an intact animal model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for In Situ Hybridization Detection of 5-HT1E/1F Receptor mRNA in Studies Involving BRL 54443 Maleate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in situ hybridization (ISH) for the detection of 5-hydroxytryptamine (5-HT) 1E and 1F receptor messenger RNA (mRNA). This technique is particularly relevant for studies investigating the effects of the potent 5-HT1E/1F receptor agonist, BRL 54443 maleate. The following sections detail the principles, experimental protocols, and data interpretation in the context of utilizing this compound to probe the serotonergic system.
Introduction
The 5-HT1E and 5-HT1F receptors are G-protein coupled receptors that play a significant role in neurotransmission. Their expression patterns in the brain are of considerable interest for understanding their physiological functions and their roles in pathological conditions. This compound is a high-affinity agonist for both 5-HT1E and 5-HT1F receptors, making it a valuable tool for functional studies.[1][2][3][4] In situ hybridization is a powerful technique to visualize the specific localization and quantify the expression levels of 5-HT1E and 5-HT1F receptor mRNA within intact tissue sections.[5][6] This allows for the precise anatomical mapping of receptor synthesis, which can be correlated with pharmacological effects of compounds like this compound.
Data Presentation
While a specific study combining in situ hybridization for 5-HT1E/1F receptor mRNA with this compound administration was not identified in the literature search, the following table summarizes the binding affinities of this compound for various serotonin (5-HT) and dopamine (D) receptors. This data is crucial for designing experiments and interpreting results, as it highlights the compound's selectivity.
| Receptor | pKi | Ki (nM) |
| 5-HT1F | 9.25 | 0.7 |
| 5-HT1E | 8.7 | 1.1 |
| 5-HT1A | 7.2 | 63 |
| 5-HT1B | 6.9 | 126 |
| 5-HT1D | 7.2 | 63 |
| 5-HT2A | 5.9 | 1259 |
| 5-HT2B | 7.0 | 100 |
| 5-HT2C | 6.5 | 316 |
| D2 | 6.3 | 501 |
| D3 | 6.2 | 631 |
Data compiled from multiple sources.[1][2] pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflow
To visually represent the molecular and experimental logic, the following diagrams are provided.
Caption: Signaling pathway of 5-HT1E/1F receptors activated by this compound.
Caption: General experimental workflow for in situ hybridization.
Experimental Protocols
The following is a detailed, synthesized protocol for performing in situ hybridization for 5-HT1E or 5-HT1F receptor mRNA on brain tissue sections. This protocol is based on established methodologies.[5][6][7]
I. Preparation of Labeled cRNA Probes
-
Template Generation:
-
Synthesize or subclone a 300-600 bp fragment of the target mRNA (5-HT1E or 5-HT1F) into a plasmid vector containing RNA polymerase promoters (e.g., T7, SP6).
-
Linearize the plasmid downstream of the insert.
-
Purify the linearized DNA template.
-
-
In Vitro Transcription:
-
Use a commercial in vitro transcription kit to generate antisense cRNA probes labeled with digoxigenin (DIG) or other haptens.
-
Follow the manufacturer's instructions for the transcription reaction.
-
Purify the labeled cRNA probe.
-
Verify probe integrity and concentration.
-
II. Tissue Preparation
-
Perfusion and Fixation:
-
Cryoprotection and Sectioning:
-
Cryoprotect the tissue by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.[6]
-
Embed the tissue in OCT compound and freeze rapidly.
-
Cut 14-20 µm thick coronal or sagittal sections using a cryostat.[6]
-
Mount sections onto coated slides (e.g., SuperFrost Plus) and allow them to dry.[7]
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Wash slides in PBS.
-
Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.[5]
-
Wash in PBS.
-
Acetylate sections to reduce background signal.
-
Wash in PBS and dehydrate through a series of ethanol concentrations.
-
Air dry the slides.
-
Apply pre-hybridization buffer and incubate for 1-2 hours at the hybridization temperature.[5]
-
-
Hybridization:
-
Dilute the labeled cRNA probe in hybridization solution (typically 0.1-1.0 ng/µl).[5]
-
Denature the probe by heating at 80-85°C for 5 minutes, then quickly cool on ice.[5]
-
Replace the pre-hybridization solution with the hybridization solution containing the probe.
-
Cover with a coverslip and incubate overnight (12-16 hours) in a humidified chamber at 60-65°C.[5][7]
-
IV. Post-Hybridization Washes and Signal Detection
-
Washing:
-
Immunodetection:
-
Color Development:
-
Wash sections extensively to remove unbound antibody.
-
Equilibrate in a detection buffer.
-
Incubate with a chromogenic substrate solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark until the desired signal intensity is reached.[7]
-
Stop the reaction by washing in buffer.
-
Coverslip the slides with an aqueous mounting medium.
-
V. Quantitative Analysis
-
Image Acquisition:
-
Capture images of the hybridized sections using a bright-field microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification for all images to be compared.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the signal intensity.
-
Define regions of interest (ROIs) based on anatomical landmarks.
-
Measure the optical density or the percentage of the area covered by the signal within each ROI.
-
It is important to note that colorimetric in situ hybridization is considered semi-quantitative due to the enzymatic amplification of the signal.[9] For more precise quantification, consider methods like radioactive ISH or quantitative PCR on microdissected tissue.[10][11][12]
-
Application in this compound Studies
In a research context, this in situ hybridization protocol could be employed to investigate the effects of this compound on the expression of 5-HT1E and 5-HT1F receptors. For example, researchers could administer this compound to animal models and then use ISH to determine if chronic agonist treatment leads to changes in the mRNA levels of these receptors in specific brain regions. Such a study would provide insights into receptor regulation, such as desensitization or upregulation, in response to prolonged stimulation. This information is critical for understanding the long-term efficacy and potential side effects of 5-HT1E/1F receptor agonists in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRL-54443 - Wikipedia [en.wikipedia.org]
- 4. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]
- 5. In-situ hybridization for mouse brain sections [bio-protocol.org]
- 6. e-century.us [e-century.us]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. In Situ Hybridization -Mendelsohn et al 2025 [protocols.io]
- 9. community.brain-map.org [community.brain-map.org]
- 10. Quantitative analysis of in situ hybridization methods for the detection of actin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
BRL 54443 maleate solubility issues and solutions for experimental use
Welcome to the technical support center for BRL 54443 maleate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin receptor agonist. It primarily targets the 5-HT1E and 5-HT1F receptor subtypes with high affinity (Ki values of 1.1 nM and 0.7 nM, respectively).[1][2][3][4] Its selectivity is over 30-fold higher for these receptors compared to other serotonin and dopamine receptors.[1][2][3] The activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
A2: There are conflicting reports regarding the solubility of this compound, particularly in aqueous solutions. It is crucial to consult the documentation provided by your specific supplier. A summary of reported solubility data is presented in the table below.
Q3: How should I store this compound powder and its stock solutions?
A3: For long-term stability, the solid powder form of this compound should be stored at 2-8°C. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the dissolution of this compound.
Problem 1: The compound is not dissolving in water as expected.
-
Possible Cause: There are discrepancies in the reported aqueous solubility of this compound. While some suppliers indicate a high water solubility (50 mg/mL), others state that it is insoluble or only slightly soluble.[5][6] This variability could be due to differences in the salt form, purity, or crystalline structure of the compound from different batches or manufacturers.
-
Solution:
-
Verify Supplier Information: Always refer to the certificate of analysis or technical datasheet provided by your supplier for lot-specific solubility data.
-
Use an Alternative Solvent: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a reliable choice, with reported solubilities ranging from 43 mg/mL to 46 mg/mL.[5][6]
-
Aid Dissolution: If you must use an aqueous-based solvent, gentle warming and sonication can help to increase the rate and extent of dissolution.[1][6] However, be cautious with heating as it may degrade the compound.
-
Problem 2: Precipitation is observed when preparing an aqueous working solution from a DMSO stock.
-
Possible Cause: this compound has limited solubility in purely aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may precipitate out of solution.
-
Solution:
-
Use Co-solvents: For in vivo experiments, a common practice is to use a vehicle containing co-solvents and surfactants. A widely used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] Another option includes using 10% DMSO in a solution of 20% SBE-β-CD in saline.[1]
-
Stepwise Dilution: When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[6]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experimental setup.
-
Problem 3: The solubility of my DMSO stock solution seems to be lower than reported.
-
Possible Cause: The DMSO used may have absorbed moisture from the atmosphere. Water in DMSO can significantly reduce the solubility of many organic compounds.[5]
-
Solution:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing stock solutions.[5]
-
Proper Storage of DMSO: Store DMSO in a tightly sealed container in a dry environment to minimize water absorption.
-
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | 50 mg/mL | Sigma-Aldrich |
| Water | Insoluble or slightly soluble | Selleck Chemicals, TargetMol[5][6] |
| DMSO | 43-46 mg/mL (approx. 187-200 mM) | Selleck Chemicals, TargetMol[5][6] |
| Ethanol | 2 mg/mL (approx. 8.7 mM) | Selleck Chemicals, TargetMol[5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (approx. 7.2 mM) | MedChemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (approx. 7.2 mM) | MedChemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 346.38 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of the compound.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol is based on a common vehicle formulation and can be scaled as needed.
-
Prepare a Concentrated Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final working solution.
-
Add DMSO Stock: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add Saline: Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentration of this compound in this example will be 2.5 mg/mL.
-
Use Immediately: It is recommended to use this freshly prepared working solution immediately.
Visualizations
Caption: BRL 54443 signaling pathway.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solution preparation.
References
Optimizing BRL 54443 maleate concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRL 54443 maleate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the serotonin receptors 5-HT1E and 5-HT1F.[1] It exhibits high affinity for these receptor subtypes and is used to investigate their roles in various physiological processes.
Q2: What are the typical concentrations of this compound used in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental endpoint. However, based on its binding affinity and functional potency, a starting concentration range of 1 nM to 1 µM is generally recommended for cell-based assays. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.[2][3][4]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your assay should be kept low, typically below 0.1%.
Q4: Can I dissolve this compound directly in aqueous solutions or cell culture media?
A4: this compound has low aqueous solubility.[1] It is not recommended to dissolve it directly in water or cell culture media. Prepare a concentrated stock solution in DMSO first and then dilute it to the final working concentration in your assay buffer or media.
Q5: What is the known receptor selectivity of this compound?
A5: this compound is highly selective for 5-HT1E and 5-HT1F receptors. However, it does exhibit measurable affinity for the 5-HT2A receptor at higher concentrations.[1] It has weak binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound has low aqueous solubility and may precipitate when diluted from a concentrated DMSO stock. | 1. Ensure the final DMSO concentration in the medium is as low as possible (ideally ≤ 0.1%).2. Warm the cell culture medium to 37°C before adding the this compound stock solution.3. Add the stock solution to the medium while gently vortexing to ensure rapid and even distribution.4. If precipitation persists, consider a stepwise dilution of the DMSO stock in a small volume of medium before adding it to the final culture volume. |
| High background or inconsistent results in cAMP assays. | Cell density is too high or too low. Incubation times are not optimal. Phosphodiesterase (PDE) activity is interfering with the assay. | 1. Optimize cell seeding density to ensure the signal falls within the linear range of the cAMP standard curve.2. Determine the optimal stimulation time with this compound by performing a time-course experiment.3. Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP. |
| Unexpected or off-target effects observed. | The concentration of this compound used is too high, leading to activation of lower-affinity receptors like 5-HT2A.[1] | 1. Perform a thorough concentration-response analysis to identify the concentration range where the effect is specific to 5-HT1E/1F receptors.2. Use a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2A antagonist) to confirm if the observed effect is due to off-target activity. |
| Low signal-to-noise ratio in radioligand binding assays. | Insufficient receptor expression in the cell membrane preparation. Suboptimal concentration of the radioligand. High non-specific binding. | 1. Use a cell line known to express high levels of 5-HT1E or 5-HT1F receptors, or consider using transiently transfected cells.2. Optimize the concentration of the radioligand to be close to its Kd value for the receptor.3. To reduce non-specific binding, pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) and include a wash step with ice-cold buffer. |
Data Presentation
Table 1: Binding Affinities (pKi) of BRL 54443 for Serotonin Receptors
| Receptor | pKi |
| 5-HT1E | 8.7 |
| 5-HT1F | 9.25 |
| 5-HT1A | 7.2 |
| 5-HT1B | 6.9 |
| 5-HT1D | 7.2 |
| 5-HT2A | Measurable affinity |
Data compiled from publicly available sources.[1]
Table 2: Functional Potency of BRL 54443 in In Vitro Assays
| Assay | Parameter | Value |
| Contraction Assay | -logEC50 | 6.52 |
This effect is likely mediated by the 5-HT2A receptor.[1]
Experimental Protocols
Protocol 1: cAMP Inhibition Assay in HEK293 Cells
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in HEK293 cells expressing 5-HT1E or 5-HT1F receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT1E or 5-HT1F receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the HEK293 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at 4x the final desired concentration.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of forskolin (at a concentration that gives 80% of the maximal stimulation, to be determined empirically) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions of your chosen assay kit.
-
Data Analysis: Measure the signal and calculate the concentration of cAMP produced in each well. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1E or 5-HT1F receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1E or 5-HT1F receptor
-
Radioligand with known affinity for the target receptor (e.g., [3H]5-HT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer or unlabeled this compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[5]
Mandatory Visualizations
Caption: 5-HT1E/1F receptor signaling pathway activated by BRL 54443.
Caption: General experimental workflow for in vitro assays with BRL 54443.
References
Potential off-target effects of BRL 54443 maleate in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BRL 54443 maleate in cellular models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: BRL 54443 is a potent agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1]
Q2: Does BRL 54443 have known off-target activities?
A2: Yes, BRL 54443 has measurable affinity for other serotonin receptors, most notably the 5-HT2A receptor, where it acts as a partial agonist.[1] It also shows weaker binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1]
Q3: What is the functional consequence of the off-target activity at the 5-HT2A receptor?
A3: The partial agonism of BRL 54443 at the 5-HT2A receptor can induce cellular responses, such as smooth muscle contraction.[1] This is a critical consideration in experimental design and data interpretation, as these effects are independent of its primary targets (5-HT1E/1F receptors).
Q4: How can I control for the off-target effects of BRL 54443 in my experiments?
A4: To control for 5-HT2A receptor-mediated off-target effects, it is recommended to use a selective 5-HT2A antagonist, such as ketanserin, in parallel with your BRL 54443 experiments. If the observed effect is blocked by the antagonist, it is likely mediated by the 5-HT2A receptor. Additionally, using a more selective 5-HT1F receptor agonist that lacks 5-HT2A activity can serve as a negative control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected physiological response in cells (e.g., calcium release, cell contraction) after treatment with BRL 54443. | The observed effect may be due to the off-target activation of the 5-HT2A receptor by BRL 54443. The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, which leads to an increase in intracellular calcium.[2][3] | 1. Use a selective 5-HT2A antagonist: Co-incubate your cells with BRL 54443 and a selective 5-HT2A antagonist (e.g., ketanserin). If the unexpected response is diminished or absent, it confirms the involvement of the 5-HT2A receptor. 2. Perform a concentration-response curve: Determine the potency of BRL 54443 for the observed effect. If the potency aligns with its known affinity for the 5-HT2A receptor, it further supports an off-target mechanism. 3. Use a more selective agonist: If your experiment aims to study 5-HT1F receptor activation, consider using a more selective agonist with lower affinity for the 5-HT2A receptor as a control. |
| Inconsistent or variable results between experiments. | Cellular expression levels of the 5-HT2A receptor can vary between cell lines and even with passage number. This variability can lead to inconsistent responses to the off-target effects of BRL 54443. | 1. Characterize your cellular model: Confirm the expression of the 5-HT2A receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. 2. Use a stable cell line: Whenever possible, use a cell line with stable and characterized expression of the target and off-target receptors. 3. Monitor cell passage number: Keep a record of cell passage numbers and establish a working range to minimize variability. |
| Difficulty in attributing the observed signaling to the intended 5-HT1E/1F receptors. | The activation of the 5-HT2A receptor can initiate its own signaling cascade, primarily through the Gq/G11 pathway, which may confound the interpretation of results intended to be specific for the Gi/o-coupled 5-HT1E/1F receptors. | 1. Dissect the signaling pathways: Use specific inhibitors for downstream effectors of the Gq pathway (e.g., PLC inhibitors) to determine if the observed signaling is dependent on this pathway. 2. Measure different second messengers: Design assays to measure second messengers specific to the expected signaling pathways. For example, measure cAMP levels for Gi/o-coupled receptors and inositol phosphate accumulation or intracellular calcium for Gq-coupled receptors.[3][4] |
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional potencies (-logEC50) of BRL 54443 at its primary targets and key off-target serotonin receptors.
| Receptor | Parameter | Value | Notes |
| 5-HT1E | pKi | 8.7 | High affinity binding to the primary target. |
| 5-HT1F | pKi | 9.25 | High affinity binding to the primary target. |
| 5-HT1A | pKi | 7.2 | Weaker binding affinity compared to primary targets. |
| 5-HT1B | pKi | 6.9 | Weaker binding affinity compared to primary targets. |
| 5-HT1D | pKi | 7.2 | Weaker binding affinity compared to primary targets. |
| 5-HT2A | -logEC50 | 6.52 | Functional potency for inducing contraction, indicating partial agonist activity.[1] |
Experimental Protocols
Radioligand Binding Assay to Determine Off-Target Affinity at the 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of BRL 54443 for the 5-HT2A receptor using a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin).
-
This compound.
-
Unlabeled 5-HT2A antagonist for determining non-specific binding (e.g., ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of BRL 54443 in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the BRL 54443 dilutions.
-
For total binding, add vehicle instead of BRL 54443. For non-specific binding, add a high concentration of the unlabeled antagonist.
-
Add the radiolabeled antagonist at a concentration near its Kd to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BRL 54443 concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay to Measure 5-HT2A Receptor Activation
This protocol describes a calcium flux assay to measure the functional activation of the 5-HT2A receptor by BRL 54443 in whole cells.
Materials:
-
A cell line endogenously or recombinantly expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
A known 5-HT2A agonist (e.g., serotonin) as a positive control.
-
A known 5-HT2A antagonist (e.g., ketanserin) for confirmation.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of BRL 54443 and the positive control agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the BRL 54443 dilutions or control agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
To confirm the role of the 5-HT2A receptor, pre-incubate some wells with the 5-HT2A antagonist before adding BRL 54443.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathways of BRL 54443 at primary and off-target receptors.
Caption: Workflow for investigating BRL 54443 off-target effects.
References
BRL 54443 Maleate in DMSO: A Technical Guide to Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BRL 54443 maleate when prepared in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is highly recommended.[1] Based on available data, the following storage durations are suggested:
-
-20°C: for up to 1 year, with some sources suggesting a shorter period of 1 month for optimal results[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits good solubility in DMSO. Different suppliers report slightly different values, but it is generally considered to be well-soluble. To ensure complete dissolution, especially at higher concentrations, the use of fresh, moisture-free DMSO is recommended, and sonication can be beneficial.[1][3]
Q3: My this compound solution in DMSO shows precipitation after storage. What should I do?
A3: Precipitation can occur if the solution becomes supersaturated upon cooling or if the DMSO has absorbed moisture, which can reduce solubility.[1] If you observe precipitation, gently warm the solution and sonicate until the solid redissolves.[2] To prevent this, ensure you are not exceeding the solubility limit at your storage temperature and always use anhydrous DMSO.
Q4: How should I handle the solid this compound salt?
A4: The solid form of this compound should be stored at 2-8°C.[4][5] It is also noted to be photosensitive, so protection from light is advisable.[5]
Data Summary
Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Stock Solution | DMSO | -80°C | Up to 2 years | [2] |
| Stock Solution | DMSO | -80°C | 1 year | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [2] |
| Stock Solution | DMSO | -20°C | 1 month | [1] |
| Solid | - | 2-8°C | Up to 12 months (desiccated) | [4] |
Solubility of this compound
| Solvent | Reported Solubility | Citations |
| DMSO | >10 mg/mL | [4] |
| DMSO | 46 mg/mL (199.73 mM) | [1] |
| DMSO | 43 mg/mL (186.7 mM) | [3] |
| Water | 50 mg/mL | [4] |
| Ethanol | 2 mg/mL | [1][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in DMSO stock upon thawing | - Solution is supersaturated.- DMSO has absorbed moisture. | - Gently warm the vial (e.g., in a 37°C water bath) and sonicate until the compound redissolves.- Use fresh, anhydrous DMSO for preparing stock solutions.- Consider preparing a slightly lower concentration stock. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh stock solutions from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure complete dissolution by visual inspection and sonication if necessary. |
| Difficulty dissolving the solid compound | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Confirm the correct volume of DMSO is being used for the desired concentration.- Use high-purity, anhydrous DMSO. Gentle warming and sonication can aid dissolution.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
2. Initial Analysis (Time Zero): a. Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using an appropriate mobile phase or solvent. b. Inject the diluted sample into the HPLC system. c. Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
3. Sample Storage: a. Aliquot the remaining stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles. b. Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
4. Time-Point Analysis: a. At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage temperature. b. Allow the aliquot to thaw completely at room temperature. c. Prepare and analyze the sample by HPLC as described in step 2.
5. Data Analysis: a. Compare the peak area of this compound at each time point to the initial peak area (Time Zero). b. Calculate the percentage of the compound remaining. c. Monitor for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: A logical workflow for troubleshooting common issues encountered with this compound solutions.
References
Troubleshooting inconsistent results in BRL 54443 maleate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with BRL 54443 maleate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or weak responses in my cell-based assays?
A1: Inconsistent results in vitro can stem from several factors:
-
Compound Solubility: BRL 54443 free base is insoluble in water and aqueous buffers.[1][2] Ensure you are using the maleate salt form for improved aqueous solubility.[3] For organic solvents, use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[1] Always visually inspect your solution for precipitates before adding it to your assay. Sonication may aid dissolution.[2]
-
Stock Solution Stability: BRL 54443 solutions can degrade over time. It is recommended to prepare solutions fresh on the day of the experiment.[4] If storage is necessary, aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[1][5]
-
Receptor Expression Levels: The primary targets of BRL 54443 are the 5-HT1E and 5-HT1F receptors.[6] Verify that your cell line or tissue model expresses these receptors at sufficient levels to elicit a measurable response.
-
Assay Signal Window: BRL 54443 inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5][7] If your assay measures cAMP production (e.g., after forskolin stimulation), ensure the initial stimulation is robust enough to provide a sufficient signal window to detect inhibition.
Q2: My in vivo results show high variability between subjects. What are the common causes?
A2: High in vivo variability is often linked to the formulation and administration of the compound.
-
Formulation and Bioavailability: BRL 54443 is poorly soluble in aqueous solutions suitable for injection. A proper vehicle is critical. Common formulations involve co-solvents like propylene glycol and surfactants like Tween 80.[1][2] Improperly prepared formulations can lead to precipitation of the compound upon injection, resulting in inconsistent dosing and variable bioavailability.
-
Route of Administration: The chosen route (e.g., subcutaneous, intraperitoneal, intravenous) will significantly impact the pharmacokinetics of the compound. Ensure the route is consistent across all subjects and that the formulation is appropriate for that route.
-
Solution Preparation: In vivo formulations should be prepared immediately before use to ensure homogeneity and prevent precipitation.[1]
Q3: I am observing an unexpected contractile response in my tissue bath experiments. Is this an off-target effect?
A3: Yes, this is a known off-target effect. While BRL 54443 is a highly selective agonist for 5-HT1E and 5-HT1F receptors, it also has a measurable affinity for the 5-HT2A receptor.[1] Activation of 5-HT2A receptors is known to mediate smooth muscle contraction.[1][2] If your tissue preparation (e.g., aorta, ileum) expresses 5-HT2A receptors, the observed contraction is likely mediated by this interaction. Consider using a selective 5-HT2A antagonist to block this effect if you wish to isolate the effects of 5-HT1E/1F activation.
Q4: How should I prepare and store this compound stock solutions?
A4: Proper preparation and storage are critical for reproducible results.
-
For the Maleate Salt: The maleate salt has some solubility in water (up to 50 mg/mL).[3] However, for high-concentration stock solutions, DMSO is recommended (e.g., 40-50 mg/mL).[1][2]
-
Preparation: Allow the vial to reach room temperature before opening. Weigh the compound quickly. Add the solvent (e.g., fresh, anhydrous DMSO) and vortex or sonicate until the solution is clear.[2]
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, dispense into single-use aliquots and store at -20°C (up to 1 month) or -80°C (up to 1 year).[1][4][5] Avoid repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Receptor Binding Affinity of BRL 54443
| Receptor Target | Ki (nM) | pKi | Reference(s) |
| 5-HT1F | 0.7 | 9.25 / 8.9 | [1][2][5][7][8] |
| 5-HT1E | 1.1 | 8.7 | [1][2][5][7][8] |
| 5-HT1A | 63 | 7.2 | [1][7][8] |
| 5-HT1B | 126 | 6.9 | [1][7][8] |
| 5-HT1D | 63 | 7.2 | [1][7][8] |
| 5-HT2A | 1259 | ~5.9 | [7][8] |
| Dopamine D2 | 501 | ~6.3 | [7][8] |
| Dopamine D3 | 631 | ~6.2 | [7][8] |
pKi values are the negative log of the Ki values. Higher pKi values indicate stronger binding affinity.
Table 2: Functional Potency of BRL 54443
| Assay Type | Measured Parameter | Potency Value | Receptor Target | Reference(s) |
| cAMP Inhibition | IC50 | 14 nM | 5-HT1E | [5][7] |
| Agonist Activity | pEC50 | 8.5 | 5-HT1E | |
| Agonist Activity | pEC50 | 8.6 | 5-HT1F | |
| Aortic Contraction | -logEC50 / pEC50 | 6.52 | 5-HT2A | [1][2][7] |
pEC50 is the negative log of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent & Equipment: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Allow the this compound vial to warm to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving 3.46 mg of this compound (MW: 346.38 g/mol ) in 1 mL of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. e. Store aliquots at -80°C for up to one year.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol assumes the use of a cell line endogenously or recombinantly expressing 5-HT1E or 5-HT1F receptors.
-
Cell Plating: Plate cells in a suitable multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the 10 mM BRL 54443 stock solution. Perform a serial dilution in assay buffer to achieve the desired final concentrations (e.g., 10 µM to 10 pM).
-
Assay Procedure: a. Wash the cells once with warm assay buffer. b. Add the diluted BRL 54443 to the wells and incubate for 15-30 minutes at 37°C. c. Add a known concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. d. Incubate for an additional 15-30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log of the BRL 54443 concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 3: Example In Vivo Formulation for Injection
This formulation is provided as a reference and may require optimization for your specific experimental conditions.[1]
-
Reagents: this compound, Propylene Glycol, Tween 80, D5W (5% Dextrose in Water).
-
Procedure for a 1 mL, 30 mg/mL solution: a. Prepare a 100 mg/mL stock of this compound in propylene glycol. Ensure it is fully dissolved and clear. b. In a sterile tube, add 300 µL of the 100 mg/mL stock solution. c. Add 50 µL of Tween 80. d. Mix evenly until the solution is clear. e. Add 650 µL of D5W to bring the final volume to 1 mL. f. This mixed solution should be used immediately for optimal results. [1] Do not store.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]
- 3. BRL 54443 solid 1197333-54-2 [sigmaaldrich.com]
- 4. BRL 54443 | 5-HT1E receptor agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRL-54443 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRL 54443, agonist at 5-HT1E and 5-HT1F receptors (CAS 57477-39-1) | Abcam [abcam.com]
Minimizing BRL 54443 maleate degradation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of BRL 54443 maleate in aqueous solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the aqueous solution.
-
Question: Why is my this compound solution cloudy or showing precipitation?
-
Answer: This may be due to several factors:
-
Low Solubility: this compound may have limited solubility in purely aqueous solutions, especially at higher concentrations.
-
pH Effects: The pH of the solution can significantly impact the solubility of the compound.
-
Temperature: Lower temperatures can decrease the solubility of the compound, leading to precipitation.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Steps:
-
Verify Solubility: Check the certificate of analysis or relevant literature for the solubility of this compound in your chosen solvent.
-
Adjust pH: Try adjusting the pH of your solution. For many amine-containing compounds, solubility is greater at a lower pH.
-
Use Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol to improve solubility. Ensure the co-solvent is compatible with your experimental system.
-
Gentle Warming: Gently warm the solution to aid dissolution, but be cautious as excessive heat can accelerate degradation.
-
Filtration: If a precipitate forms after dissolution, it may be a degradation product. Consider filtering the solution through a 0.22 µm filter before use.
Issue: Loss of compound activity or inconsistent experimental results.
-
Question: My experiments are showing inconsistent results or a decrease in the expected activity of this compound. What could be the cause?
-
Answer: This could be a direct consequence of compound degradation. The active parent molecule may be converting into inactive or less active degradants.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control Storage Conditions: If you must store solutions, keep them at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light. Perform a stability study to determine the acceptable storage duration.
-
Monitor Purity: Use analytical techniques like HPLC to assess the purity of your solution over time. This will help you correlate the loss of activity with the appearance of degradation products.
-
Evaluate Buffer Components: Be aware that some buffer components can catalyze degradation reactions. Investigate the compatibility of this compound with your chosen buffer system.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can undergo hydrolysis, particularly at ester or amide linkages if present. Oxidation is another common degradation route, which can be accelerated by exposure to light, oxygen, and certain metal ions. The maleate salt form itself is generally stable, but the active moiety may be susceptible to degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. Store stock solutions in tightly sealed vials at -20°C or -80°C and protect them from light. For aqueous solutions, it is best practice to prepare them fresh for each experiment.
Q3: What analytical methods can be used to monitor the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules like this compound. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient over time.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Percent Remaining |
| 3.0 | 25 | 100 | 98.2 | 98.2% |
| 5.0 | 25 | 100 | 95.1 | 95.1% |
| 7.4 | 25 | 100 | 88.5 | 88.5% |
| 9.0 | 25 | 100 | 75.3 | 75.3% |
Disclaimer: The data in this table is illustrative and intended to demonstrate how pH can affect stability. Actual results may vary.
Table 2: Illustrative Temperature-Dependent Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Storage Duration (hours) | Initial Concentration (µg/mL) | Concentration after Storage (µg/mL) | Percent Remaining |
| 4 | 48 | 100 | 97.8 | 97.8% |
| 25 | 48 | 100 | 79.1 | 79.1% |
| 37 | 48 | 100 | 62.4 | 62.4% |
Disclaimer: The data in this table is illustrative and intended to demonstrate how temperature can affect stability. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.
Visualizations
Identifying and mitigating non-specific binding of BRL 54443 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL 54443 maleate. Our goal is to help you identify and mitigate non-specific binding to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
BRL 54443 is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1][2] It belongs to the piperidinylindole family of compounds.[3] Due to its high affinity for these receptors, it is a valuable tool for studying their physiological roles.
Q2: What is non-specific binding and why is it a concern with BRL 54443?
Non-specific binding refers to the interaction of a compound with targets other than its intended primary targets. This can lead to off-target effects that confound experimental results and lead to misinterpretation of the compound's biological activity. While BRL 54443 is highly selective, it has been shown to have measurable affinity for the 5-HT2A receptor, which can mediate some of its physiological effects, such as smooth muscle contraction.[2]
Q3: What are the known off-targets for BRL 54443?
Besides its primary targets, BRL 54443 has shown affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and notably 5-HT2A.[2] It has weaker affinity for dopamine receptors.
Q4: How can I minimize non-specific binding in my experiments?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Buffer Conditions: Adjusting the pH and increasing the salt concentration (e.g., with NaCl) in your assay buffer can help minimize charge-based non-specific interactions.
-
Use Blocking Agents: Including a protein blocker like Bovine Serum Albumin (BSA) in your buffer can saturate non-specific binding sites on surfaces and other proteins.
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that contribute to non-specific binding.
Troubleshooting Guides
High Non-Specific Binding in Radioligand Binding Assays
Issue: The level of non-specific binding is high, making it difficult to determine the specific binding to the target receptor.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Buffer Composition | Optimize the pH and ionic strength of your assay buffer. Consider adding a blocking agent like 0.1-1% BSA. |
| Hydrophobic Interactions | Include a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in the assay and wash buffers. |
| Insufficient Washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is cold to slow dissociation of the specific binding complex. |
| Radioligand Issues | Confirm the purity and concentration of your radioligand. High concentrations can increase non-specific binding. |
| Filter Binding | Pre-soak filters in a solution of a blocking agent (e.g., 0.5% polyethyleneimine) to reduce radioligand binding to the filter itself. |
Unexpected Functional Responses in Cell-Based Assays
Issue: BRL 54443 elicits a functional response in a cell line that does not express the 5-HT1E or 5-HT1F receptor, or the response is not blocked by known 5-HT1E/1F antagonists.
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Receptor Activation | The cell line may endogenously express an off-target receptor for BRL 54443, such as the 5-HT2A receptor. |
| Confirm Off-Target Activity | Use a selective antagonist for the suspected off-target receptor (e.g., ketanserin for 5-HT2A) to see if it blocks the observed functional response. |
| Characterize Cell Line | Perform qPCR or Western blotting to confirm the presence or absence of the primary and potential off-target receptors in your cell line. |
| Use a Different Cell System | If possible, switch to a cell line that has been verified to not express the problematic off-target receptor. |
Quantitative Data: Binding Affinities of BRL 54443
The following table summarizes the binding affinities of BRL 54443 for its primary and key off-target receptors.
| Receptor | pKi | Ki (nM) | Reference |
| 5-HT1F | 9.25 | 0.56 | [2] |
| 5-HT1E | 8.7 | 2.0 | [2] |
| 5-HT1A | 7.2 | 63.1 | [2] |
| 5-HT1D | 7.2 | 63.1 | [2] |
| 5-HT1B | 6.9 | 125.9 | [2] |
| 5-HT2A | - | Measurable Affinity | [2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki for BRL 54443
This protocol is designed to determine the binding affinity (Ki) of BRL 54443 for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1E, 5-HT1F, or 5-HT2A)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Serotonin)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of BRL 54443 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
BRL 54443 at various concentrations (or vehicle for total binding)
-
A known concentration of the radiolabeled ligand (typically at or below its Kd)
-
Cell membranes (protein concentration to be optimized)
-
For non-specific binding determination, add a high concentration of a non-labeled competing ligand.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the BRL 54443 concentration and use non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Calcium Flux Assay for 5-HT2A Receptor Activation
This protocol is used to determine if BRL 54443 can activate the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Positive control agonist (e.g., Serotonin)
-
Selective 5-HT2A antagonist (e.g., Ketanserin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the 5-HT2A expressing cells in the multi-well plates and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of BRL 54443 and the positive control agonist in assay buffer.
-
To confirm the response is mediated by 5-HT2A, pre-incubate some wells with the 5-HT2A antagonist.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the BRL 54443, positive control, or vehicle into the wells and continue to record the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response and plot the dose-response curve to determine the EC50 of BRL 54443.
Visualizations
Caption: Signaling pathways for BRL 54443's primary and off-target receptors.
Caption: Workflow for identifying and mitigating non-specific binding of BRL 54443.
References
How to ensure consistent delivery of BRL 54443 maleate in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of BRL 54443 maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
BRL 54443 as a free base is insoluble in water. However, the maleate salt form has an aqueous solubility of 50 mg/mL. The molecular weight of the maleate salt is 346.38 g/mol . It is important to consider the potential for the maleate salt to convert to its less soluble free base form, especially in environments with a pH above its pKa.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at 2-8°C. For long-term storage, it is recommended to keep it in a desiccated environment.
Q4: Can this compound be administered orally?
Yes, this compound can be administered orally. A common formulation for oral delivery is a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).
Q5: What are suitable vehicles for parenteral (e.g., subcutaneous, intravenous) administration?
For parenteral administration, it is crucial to ensure the compound is fully dissolved to prevent precipitation upon injection. A common vehicle for subcutaneous injection consists of a mixture of propylene glycol, Tween 80, and a solution like 5% dextrose in water (D5W). Another option for parenteral administration is a formulation containing DMSO, PEG300, Tween 80, and saline.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
Possible Cause 1: Compound Precipitation
-
Question: Are you observing any precipitation in your formulation before or after administration?
-
Troubleshooting:
-
Visually inspect the formulation for any particulate matter.
-
If using a co-solvent system, ensure the compound is fully dissolved before adding the aqueous component.
-
Consider the pH of your vehicle. For maleate salts, a lower pH can help maintain solubility and prevent conversion to the free base.[5][6]
-
For subcutaneous injections, if you suspect precipitation at the injection site, you can perform a small pilot study and visually inspect the site post-mortem.
-
Possible Cause 2: Inadequate Bioavailability
-
Question: Have you optimized the route of administration and formulation for your specific experimental goals?
-
Troubleshooting:
-
For oral administration, bioavailability can be influenced by factors like first-pass metabolism. Consider co-administration with inhibitors of relevant metabolic enzymes if known.
-
For parenteral routes, ensure the injection volume is appropriate for the animal model to prevent leakage from the injection site.
-
Possible Cause 3: Compound Instability
-
Question: Is your this compound stock solution fresh and properly stored?
-
Troubleshooting:
-
Prepare fresh formulations for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Protect the compound from light if it is known to be photosensitive.
-
Issue 2: High variability in results between animals.
Possible Cause 1: Inconsistent Dosing
-
Question: Are you confident in the accuracy and consistency of your dosing procedure?
-
Troubleshooting:
-
Ensure your dosing solutions are homogeneous, especially if they are suspensions.
-
Use calibrated equipment for all measurements.
-
For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Possible Cause 2: Biological Variability
-
Question: Are there significant differences in the age, weight, or health status of your animals?
-
Troubleshooting:
-
Use animals from a similar age and weight range.
-
Ensure all animals are healthy and properly acclimated before the start of the experiment.
-
Randomize animals into treatment groups to minimize bias.
-
Data Presentation
Table 1: Receptor Binding Affinity of BRL 54443
| Receptor | Ki (nM) |
| 5-HT1E | 1.1 |
| 5-HT1F | 0.7 |
| 5-HT1A | 63 |
| 5-HT1B | 126 |
| 5-HT1D | 63 |
| 5-HT2A | 1259 |
| 5-HT2B | 100 |
| 5-HT2C | 316 |
| D2 | 501 |
| D3 | 631 |
Data compiled from publicly available sources.[7]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Formulation Preparation (5 mg/mL suspension):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing to ensure a uniform suspension.
-
-
Animal Dosing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Administer the suspension via oral gavage at a volume of 10 mL/kg.
-
For a 25g mouse, the volume would be 0.25 mL.
-
-
Endpoint Measurement:
-
Dependent on the study design, endpoints could include behavioral assessments, body temperature measurements, or tissue collection for pharmacokinetic or pharmacodynamic analysis.
-
Protocol 2: Subcutaneous Administration of this compound in Rats
-
Formulation Preparation (Clear Solution):
-
Prepare a vehicle solution consisting of 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).
-
Dissolve the this compound in the propylene glycol and Tween 80 mixture first.
-
Slowly add the D5W while vortexing to obtain a clear solution. The final concentration should be adjusted based on the desired dose.
-
-
Animal Dosing:
-
Endpoint Measurement:
-
As with oral administration, endpoints will be specific to the experimental question and may include blood sampling for pharmacokinetic analysis or assessment of physiological parameters.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Addressing vehicle effects in BRL 54443 maleate control experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRL 54443 maleate in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help address specific issues, particularly those related to vehicle effects in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1][2] It exhibits high affinity for these receptor subtypes and is used in research to investigate their roles in various physiological processes. The primary mechanism of action involves binding to and activating 5-HT1E/1F receptors, which are G protein-coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of these receptors can modulate other signaling pathways, such as the ERK pathway.[3]
Q2: I am observing unexpected or inconsistent results in my in vitro experiments. Could the vehicle I'm using be the cause?
Yes, the vehicle used to dissolve this compound can have significant effects on in vitro assays. The most common vehicle for in vitro studies is dimethyl sulfoxide (DMSO). While generally considered safe at low concentrations, DMSO can have off-target effects that may interfere with your experimental results.
Potential issues with DMSO include:
-
Cytotoxicity: At concentrations above 0.5-1%, DMSO can be toxic to many cell lines, leading to reduced cell viability and altered cellular responses.
-
Effects on GPCR Signaling: DMSO can alter the conformation of receptors and affect their binding affinity for ligands.[4] It has also been shown to modulate signaling pathways that might be downstream of 5-HT1E/1F receptors, such as the TGF-β and ERK pathways.[5][6]
-
Interference with Assays: DMSO can directly interfere with certain assay components, such as enzymes or fluorescent probes. It's crucial to run a vehicle-only control to account for these potential effects.[7]
Troubleshooting Tip: Always perform a dose-response curve for your vehicle alone to determine the highest concentration that does not produce a significant effect in your specific assay and cell type. Keep the final concentration of DMSO in your experiments as low as possible, ideally below 0.1%.
Q3: For my in vivo studies, what are the recommended vehicles for this compound, and what are their potential side effects?
Commonly used vehicles for in vivo administration of this compound include a mixture of DMSO, polyethylene glycol (PEG), Tween 80, and saline, or a suspension in carboxymethyl cellulose (CMC). Each of these components can have physiological effects that need to be controlled for.
Potential in vivo vehicle effects:
-
Tween 80: This surfactant is used to increase solubility. However, it can also increase the absorption of other substances by inhibiting P-glycoprotein.[8] At high doses, it may cause mild central nervous system depression.[9] There are also reports of impurities in Tween 80 causing anaphylactoid reactions in some animal models.[10]
-
Polyethylene Glycol (PEG): PEGs of different molecular weights can have varying effects. For instance, parenteral injection of PEG 300 has been shown to reduce gastric mucosal blood flow in rats.[11] High molecular weight PEGs can accumulate in tissues and may lead to vacuolation.[12]
-
DMSO: When used in vivo, DMSO can have its own pharmacological effects and can enhance the penetration of other substances.
Troubleshooting Tip: A vehicle-treated control group is essential in all in vivo experiments. This group should receive the exact same vehicle formulation as the drug-treated group to properly attribute the observed effects to this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Vehicle | Recommended Action |
| Inconsistent agonist effect in cell-based assays. | The final concentration of DMSO is too high or varies between experiments, affecting cell health or receptor signaling. | Titrate DMSO to determine the maximal non-interfering concentration. Ensure the final DMSO concentration is consistent across all wells and experiments. |
| High background signal in a cAMP assay. | The vehicle itself (e.g., DMSO) may be influencing adenylyl cyclase activity or interfering with the assay's detection mechanism. | Run a vehicle-only control to quantify its effect on the baseline signal. If the effect is significant, consider alternative vehicles or assay formats. |
| Unexpected physiological responses in the control group of an in vivo study. | The vehicle components (e.g., Tween 80, PEG) are exerting their own pharmacological effects. | Carefully review the literature for known effects of the vehicle components at the administered dose and route. Consider reducing the concentration of the problematic component or exploring an alternative vehicle formulation. |
| Variability in drug bioavailability in vivo. | Tween 80 in the vehicle may be inconsistently affecting drug absorption through P-glycoprotein inhibition.[8] | Ensure consistent formulation and administration of the vehicle. If variability persists, consider a vehicle formulation without Tween 80, if solubility allows. |
Experimental Protocols
In Vitro cAMP Assay Protocol
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound in a cell line expressing 5-HT1E or 5-HT1F receptors.
-
Cell Culture: Plate cells at an appropriate density in a suitable multi-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.1%).
-
Agonist Stimulation: Remove the culture medium and add the diluted this compound or vehicle control to the cells. To measure the inhibition of adenylyl cyclase, cells are often pre-treated with forskolin to stimulate cAMP production before the addition of the agonist.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time to allow for receptor activation and changes in cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo Vehicle Preparation Protocol
This protocol describes the preparation of a common vehicle for the intraperitoneal (i.p.) or subcutaneous (s.c.) administration of this compound.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Vehicle Component Mixing: In a sterile tube, combine the following in the specified order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from the drug stock or pure DMSO for the vehicle control)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: Vortex the mixture thoroughly to ensure a homogenous solution. The final concentration of the drug can be adjusted by varying the concentration of the initial DMSO stock.
-
Administration: Administer the freshly prepared solution to the animals according to the experimental design. The vehicle control group should receive the same formulation without the this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: A typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRL 54443 | 5-HT1E receptor agonist | Hello Bio [hellobio.com]
- 3. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol: its adverse gastric effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for BRL 54443 maleate in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting cell-based assays involving the 5-HT1E/1F receptor agonist, BRL 54443 maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors.[1] Its primary mechanism of action is through the activation of these G-protein coupled receptors (GPCRs), which are coupled to the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the key downstream signaling pathways activated by BRL 54443?
A2: Activation of 5-HT1E/1F receptors by BRL 54443 primarily leads to two key downstream signaling events:
-
Inhibition of cAMP Production: As a Gi/o-coupled receptor agonist, BRL 54443 inhibits adenylyl cyclase, leading to reduced intracellular cAMP concentration.
-
Activation of the ERK/MAPK Pathway: Studies have shown that 5-HT1E receptor activation can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Q3: What is a recommended starting incubation time for BRL 54443 in a cell-based assay?
A3: Based on established high-throughput screening assays, a 4-hour incubation period with BRL 54443 has been shown to be effective for inducing a response in cells expressing the 5-HT1E receptor.[3] However, the optimal incubation time can vary depending on the cell type, assay endpoint, and concentration of the agonist. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in DMSO.[1] For cell-based assays, it is crucial to use fresh, high-quality DMSO to ensure complete dissolution.
Q5: Does BRL 54443 have off-target effects?
A5: While BRL 54443 is highly selective for 5-HT1E and 5-HT1F receptors, it has been shown to have some affinity for the 5-HT2A receptor, which can mediate contractile responses in some tissues.[1] It is important to consider this potential off-target effect when interpreting results, especially in assays measuring cellular processes that could be influenced by 5-HT2A receptor activation.
Troubleshooting Guides
Optimizing Incubation Times
The optimal incubation time for BRL 54443 is a critical parameter that can significantly impact assay results. The following table provides guidance on how to approach incubation time optimization.
| Observation | Potential Cause | Suggested Action |
| No or weak signal | Incubation time is too short for the signaling cascade to be fully activated. | Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours). |
| Concentration of BRL 54443 is too low. | Perform a dose-response experiment with a fixed, longer incubation time to determine the optimal concentration. | |
| Signal decreases at longer incubation times | Receptor desensitization or downregulation upon prolonged agonist exposure. | Shorten the incubation time. Analyze earlier time points in your time-course experiment. |
| Cell death or cytotoxicity due to prolonged exposure to the compound or solvent. | Perform a cell viability assay in parallel to your functional assay to assess the health of the cells at different incubation times. | |
| High variability between replicate wells | Inconsistent incubation timing across the plate. | Ensure uniform timing for reagent addition and signal detection for all wells. Use automated liquid handling if available. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to maintain a humidified environment. |
General Troubleshooting for BRL 54443 Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in no-treatment controls | High basal activity of the signaling pathway in the cell line. | - Serum-starve cells for a few hours before the assay to reduce basal signaling. - Ensure the cell line has not been passaged too many times. |
| Contamination of reagents or cell culture. | - Use fresh, sterile reagents. - Regularly test cell lines for mycoplasma contamination. | |
| Inconsistent dose-response curves | Issues with compound serial dilutions. | - Prepare fresh serial dilutions for each experiment. - Use low-binding plates and pipette tips. |
| Cell density is not uniform across the plate. | - Ensure a single-cell suspension before seeding. - Gently swirl the plate after seeding to ensure even distribution. | |
| Unexpected results (e.g., activation of a pathway not typically associated with Gi signaling) | Off-target effects of BRL 54443 (e.g., via 5-HT2A receptors). | - Use a selective antagonist for the suspected off-target receptor to confirm its involvement. - Test the effect of BRL 54443 in a parental cell line that does not express the 5-HT1E/1F receptors. |
| Cell line expresses multiple 5-HT receptor subtypes. | - Characterize the 5-HT receptor expression profile of your cell line using techniques like qPCR or Western blotting. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity upon activation of 5-HT1E/1F receptors by BRL 54443.
Materials:
-
Cells expressing the 5-HT1E or 5-HT1F receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the cells in the microplate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the diluted BRL 54443 to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. c. Add a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase. d. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the BRL 54443 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: ERK Phosphorylation Assay
This protocol measures the activation of the ERK/MAPK pathway by assessing the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the 5-HT1E or 5-HT1F receptor
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment or a phospho-ERK ELISA kit
Procedure:
-
Cell Seeding and Starvation: Seed cells in a multi-well plate and grow to 70-80% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Compound Treatment: Treat the serum-starved cells with different concentrations of BRL 54443 for a predetermined incubation time (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
ELISA: Follow the manufacturer's protocol for the phospho-ERK ELISA kit.
-
-
Data Analysis: For Western blotting, quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. For ELISA, plot the absorbance values against the BRL 54443 concentration.
Protocol 3: Cell Viability Assay
This assay is crucial for determining if observed effects are due to specific receptor signaling or a general cytotoxic effect of the compound.
Materials:
-
Cells used in the primary functional assay
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well clear or opaque microplates (depending on the assay)
Procedure:
-
Cell Seeding: Seed cells at the same density as your functional assay.
-
Compound Incubation: Treat the cells with the same concentrations of BRL 54443 and for the same incubation times as in your primary assay.
-
Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions. This typically ranges from 1 to 4 hours.[4]
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Data Presentation
Table 1: Example Data for BRL 54443-Induced cAMP Inhibition
| BRL 54443 Conc. (M) | % Inhibition of Forskolin-Stimulated cAMP |
| 1.00E-11 | 5.2 |
| 1.00E-10 | 15.8 |
| 1.00E-09 | 48.9 |
| 1.00E-08 | 85.1 |
| 1.00E-07 | 95.3 |
| 1.00E-06 | 98.7 |
Table 2: Example Time-Course of BRL 54443-Induced ERK Phosphorylation
| Incubation Time (min) | Fold Change in pERK/Total ERK (vs. Vehicle) |
| 0 | 1.0 |
| 5 | 3.5 |
| 15 | 4.8 |
| 30 | 3.2 |
| 60 | 1.9 |
Visualizations
Caption: BRL 54443 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AID 726 - Dose Response Cell Based High Throughput Screening Assay for Agonists of the 5-Hydroxytryptamine Receptor Subtype 1E (5HT1E) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BRL 54443 Maleate and Sumatriptan in Preclinical Models of Trigeminal Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and preclinical efficacy of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, and sumatriptan, a well-established 5-HT1B/1D receptor agonist, in the context of trigeminal activation, a key pathophysiological mechanism in migraine. While direct comparative studies on this compound in trigeminal activation models are limited, this guide leverages data from other selective 5-HT1F receptor agonists, such as LY344864 and lasmiditan, to provide a comprehensive analysis against the benchmark set by sumatriptan.
Pharmacological Profile: Receptor Binding Affinity
The primary mechanism of action for both this compound and sumatriptan involves their interaction with serotonin (5-HT) receptors. However, their selectivity for different receptor subtypes is a key differentiator. BRL 54443 is characterized by its high affinity for 5-HT1E and 5-HT1F receptors, whereas sumatriptan predominantly targets 5-HT1B and 5-HT1D receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |
| This compound | 5-HT1E | 1.1 | 8.7 |
| 5-HT1F | 0.7 | 9.25 | |
| 5-HT1A | - | 7.2 | |
| 5-HT1B | - | 6.9 | |
| 5-HT1D | - | 7.2 | |
| Sumatriptan | 5-HT1B | - | - |
| 5-HT1D | - | - | |
| 5-HT1F | - | - |
Note: Specific Ki values for sumatriptan at 5-HT1B and 5-HT1D receptors were not available in the provided search results, though it is widely established as a potent agonist at these sites.
Preclinical Efficacy in Models of Trigeminal Activation
The efficacy of these compounds in mitigating trigeminal activation is assessed using well-established animal models. Key models include the inhibition of neurogenic plasma protein extravasation in the dura mater and the suppression of c-fos expression in the trigeminal nucleus caudalis (TNC), a marker of neuronal activation.
Inhibition of Neurogenic Dural Plasma Protein Extravasation
This model assesses the ability of a compound to block the leakage of plasma proteins from dural blood vessels, a phenomenon triggered by trigeminal nerve activation and implicated in migraine pain.
| Compound Class | Specific Agonist | Animal Model | Inhibition of Plasma Protein Extravasation |
| Selective 5-HT1F Agonist | Lasmiditan | Rodent | Potently inhibited dural plasma protein extravasation associated with electrical stimulation of the trigeminal ganglion.[1] |
| 5-HT1B/1D Agonist | Sumatriptan | Rat | Inhibited dural extravasation.[2] |
Inhibition of c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
Activation of the trigeminal nerve leads to the expression of the immediate early gene c-fos in the TNC. Inhibition of c-fos expression is indicative of a compound's ability to suppress central trigeminal neuronal activity.
| Compound Class | Specific Agonist | Animal Model | Inhibition of c-Fos Expression in TNC (ID50) |
| Selective 5-HT1F Agonist | LY344864 | Rat | 0.6 mg/kg[3] |
| 5-HT1B/1D Agonist | Sumatriptan | Rat | 0.04 mg/kg[3] |
Experimental Protocols
Neurogenic Dural Plasma Protein Extravasation
Objective: To quantify the inhibition of plasma protein leakage in the dura mater following trigeminal ganglion stimulation.
Methodology:
-
Animal Preparation: Anesthetized rats are used. The femoral vein is cannulated for intravenous administration of compounds and a fluorescent dye (e.g., Evans blue) or a radiolabeled protein (e.g., ¹²⁵I-albumin).
-
Trigeminal Ganglion Stimulation: A stereotaxic frame is used to position an electrode to electrically stimulate the trigeminal ganglion.
-
Compound Administration: The test compound (e.g., lasmiditan, sumatriptan) or vehicle is administered intravenously prior to stimulation.
-
Induction of Extravasation: Electrical stimulation of the trigeminal ganglion is performed to induce neurogenic inflammation and subsequent plasma protein extravasation.
-
Quantification: After a set period, the animals are euthanized, and the dura mater is dissected. The amount of extravasated dye or radiolabel is quantified using spectrophotometry or a gamma counter, respectively. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group.
c-Fos Expression in the Trigeminal Nucleus Caudalis
Objective: To measure the inhibition of neuronal activation in the TNC following a noxious stimulus.
Methodology:
-
Animal Preparation: Anesthetized rats are used.
-
Induction of c-Fos Expression: A noxious stimulus is applied to the trigeminal territory. A common method is the intracisternal administration of capsaicin, which activates trigeminal C-fibers.[3][4]
-
Compound Administration: The test compound (e.g., LY344864, sumatriptan) or vehicle is administered, typically intraperitoneally, prior to the noxious stimulus.
-
Tissue Processing: Two hours after the stimulus, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., paraformaldehyde). The brainstem is removed and sectioned.
-
Immunohistochemistry: The brainstem sections are processed for c-fos immunohistochemistry. This involves incubating the sections with a primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a marker (e.g., biotin) and a detection system (e.g., avidin-biotin-peroxidase complex) to visualize the c-Fos positive nuclei.
-
Quantification: The number of c-Fos immunoreactive neurons in specific laminae of the TNC is counted under a microscope. The percentage of inhibition by the test compound is calculated relative to the vehicle-treated group.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of action of 5-HT receptor agonists in trigeminal activation.
Caption: Workflow for key preclinical models of trigeminal activation.
References
- 1. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 5-HT1B/1D receptor agonists on neurogenic dural plasma extravasation and vasodilation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both 5-HT1B and 5-HT1F receptors modulate c-fos expression within rat trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine(1B/1D) and 5-hydroxytryptamine1F receptors inhibit capsaicin-induced c-fos immunoreactivity within mouse trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity and Selectivity of BRL 54443 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity and selectivity of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in neuroscience and drug discovery.
Executive Summary
This compound demonstrates high affinity and selectivity for the serotonin 5-HT1E and 5-HT1F receptors.[1] This inherent specificity makes it a critical tool for investigating the physiological roles of these receptors. This guide summarizes the available quantitative data, outlines a typical experimental protocol for determining binding affinity, and provides a comparative analysis with other relevant compounds.
Data Presentation: Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound and selected alternative compounds for various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1E (Ki, nM) | 5-HT1F (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | α2A-adrenergic |
| BRL 54443 | ~2[2] | ~1[2] | 63[2] | 126[2] | 63[2] | 1259[2] | 501[2] | 631[2] | Data not available |
| Sumatriptan | ~170 | ~22 | ~20-30 | ~20-30 | ~20-30 | >1000 | >1000 | >1000 | Data not available |
| BODMT | 240[2] | 3.6[2] | - | - | - | - | - | - | Data not available |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available information. The binding affinity of this compound for the alpha-2A adrenergic receptor could not be determined from the conducted searches.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically achieved through radioligand binding assays. While a specific, detailed protocol for this compound was not available, a generalized protocol is outlined below.
Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT1E or 5-HT1F) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT1E or 5-HT1F receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Serotonin or a specific [3H]-agonist/antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the cell membranes through centrifugation.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of 5-HT1E/1F Receptors
Caption: Signaling pathway of 5-HT1E/1F receptors upon activation by BRL 54443.
Experimental Workflow for Radioligand Binding Assay```dot
Caption: Selectivity profile of BRL 54443 for various receptors.
References
Comparative Analysis of BRL 54443 Maleate Cross-Reactivity with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of BRL 54443 maleate across various serotonin (5-HT) receptor subtypes. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental context for its characterization.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for a range of human serotonin receptor subtypes. The data has been compiled from multiple sources to provide a comparative overview.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Functional Activity | Notes |
| 5-HT1E | 8.7[1][2] | 1.1[3][4] | pEC50 = 8.5[5] | Potent agonist activity. |
| 5-HT1F | 9.25, 8.9[1][2] | 0.7[3][4] | pEC50 = 8.6[5] | Potent agonist activity. |
| 5-HT1A | 7.2 | 63[4] | Weak binding affinity.[1] | Over 30-fold lower affinity compared to 5-HT1E/1F.[3][4] |
| 5-HT1B | 6.9 | 126[4] | Weak binding affinity.[1] | |
| 5-HT1D | 7.2 | 63[4] | Weak binding affinity.[1] | |
| 5-HT2A | 5.9 | 1259[4] | -logEC50 = 6.52 (contraction)[1][2][6] | Measurable affinity and functional activity. |
| 5-HT2B | 7.0 | 100[4] | ||
| 5-HT2C | 6.5 | 316[4] | ||
| 5-HT4 | < 6 | |||
| 5-HT6 | >10,000[4] | |||
| 5-HT7 | < 6 | >10,000[4] |
Experimental Protocols
The determination of binding affinities (Ki values) for this compound is typically performed using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
2. Materials:
- Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype (e.g., from HEK293 or CHO cells).
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]5-CT for 5-HT1 receptors).
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., serotonin).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
- Scintillation Cocktail.
- 96-well plates.
- Cell harvester and glass fiber filters.
- Scintillation counter.
3. Procedure:
4. Data Analysis:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the relevant serotonin receptor subtypes and a typical experimental workflow for determining binding affinity.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways for 5-HT1 and 5-HT2 receptor families.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRL 54443 | 5-HT1E receptor agonist | Hello Bio [hellobio.com]
- 6. 404 | BioChemPartner [m.biochempartner.com]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
Comparative Analysis of BRL 54443 Maleate's Effect on cAMP in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRL 54443 maleate's performance in modulating cyclic adenosine monophosphate (cAMP) levels against an alternative compound, Lasmiditan. This analysis is supported by experimental data from studies on different cell lines, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.
This compound is a potent agonist for the 5-HT1E and 5-HT1F serotonin receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][3] Understanding the efficacy and cell-type-specific effects of compounds like BRL 54443 is crucial for drug discovery and development, particularly in therapeutic areas where 5-HT1E/1F receptors are implicated.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and the selective 5-HT1F receptor agonist, Lasmiditan, on forskolin-stimulated cAMP production in different cell lines. Forskolin is a direct activator of adenylyl cyclase and is commonly used to elevate intracellular cAMP levels to study the inhibitory effects of Gi/o-coupled receptor agonists.
| Compound | Cell Line | Receptor Expressed | Assay Type | Key Findings | Reference |
| This compound | HEK293 | 5-HTR1E (stable expression) | cAMP-Glo™ Assay | Significantly reduced forskolin-stimulated cAMP levels. This effect was reversed by the Gi inhibitor Pertussis Toxin (PTX).[2][4] | [2][4] |
| Lasmiditan | CHO-K1 | 5-HT1F (recombinant) | cAMP HTRF Assay | Showed high selectivity and functional potency in inhibiting cAMP increase upon receptor activation.[5][6] | [5][6] |
| Serotonin (5-HT) | HEK293 | 5-HTR1E (stable expression) | cAMP-Glo™ Assay | Significantly reduced forskolin-stimulated cAMP levels, similar to BRL 54443.[2] | [2] |
Experimental Protocols
A detailed methodology for a common experimental setup to assess the effect of compounds on cAMP levels is provided below. This protocol is based on the principles of commercially available luminescent cAMP assays, such as the cAMP-Glo™ Assay, which was utilized in the cited studies for BRL 54443.[2][4]
Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound in a specific cell line (e.g., HEK293 cells stably expressing the 5-HTR1E receptor).
Materials:
-
HEK293 cells stably expressing the human 5-HTR1E receptor
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 96-well plates
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP-Glo™ Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-5HTR1E cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed the cells onto poly-D-lysine coated 96-well plates at a density of 10,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in a suitable solvent.
-
Prepare a working solution of forskolin and IBMX in serum-free DMEM.
-
-
Cell Treatment:
-
Wash the cells once with serum-free DMEM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin/IBMX solution to all wells to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement (using cAMP-Glo™ Assay as an example):
-
Equilibrate the cAMP-Glo™ reagents to room temperature.
-
Add the cAMP-Glo™ Lysis Buffer to each well and incubate for the recommended time to lyse the cells and release cAMP.
-
Add the cAMP-Glo™ Detection Solution containing protein kinase A to each well.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Measure the luminescence using a luminometer. The light output is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of the forskolin-stimulated cAMP production is inhibited).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound via 5-HT1E/1F receptors.
Caption: Experimental workflow for cAMP inhibition assay.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of BRL 54443 maleate and eletriptan in preclinical models
In the landscape of migraine therapeutics, serotonin (5-HT) receptor agonists have been a cornerstone of acute treatment. This guide provides a comparative preclinical overview of two such compounds: BRL 54443 maleate and eletriptan. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data to offer insights into their individual pharmacological profiles, providing a valuable resource for researchers and drug development professionals.
Summary of Receptor Binding Affinities
The primary pharmacological distinction between this compound and eletriptan lies in their serotonin receptor subtype selectivity. Eletriptan is a well-characterized agonist of the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are established targets in migraine therapy.[1][2] In contrast, this compound demonstrates a preference for 5-HT1E and 5-HT1F receptors, with weaker affinity for the 5-HT1A, 5-HT1B, and 5-HT1D subtypes.[3]
| Compound | Receptor Subtype | Binding Affinity (pKi) |
| This compound | 5-HT1F | 9.25[3] |
| 5-HT1E | 8.7[3] | |
| 5-HT1A | 7.2[3] | |
| 5-HT1D | 7.2[3] | |
| 5-HT1B | 6.9[3] | |
| Eletriptan | 5-HT1B | High affinity[1][4] |
| 5-HT1D | High affinity[1][4] | |
| 5-HT1F | High affinity[1][4] |
In Vivo Preclinical Models and Efficacy
Eletriptan has been evaluated in established preclinical models of migraine, demonstrating effects consistent with its clinical efficacy. In contrast, publicly available in vivo data for this compound in migraine-relevant models is limited.
Neurogenic Inflammation Model
A key preclinical model for assessing anti-migraine drug efficacy is the inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. This model mimics the process of neurogenic inflammation believed to contribute to migraine pain.
Eletriptan:
-
Intravenous administration of eletriptan (30-300 µg/kg) in rats produced a dose-dependent and complete inhibition of plasma protein extravasation in the dura mater.[5]
-
The potency and maximum effect of eletriptan in this model were identical to that of sumatriptan.[5]
-
A minimum effective dose of 100 µg/kg was reported to cause a complete inhibition of plasma protein extravasation when administered during continual trigeminal nerve stimulation.[5]
This compound:
-
No publicly available data on the effect of this compound in the neurogenic inflammation model was identified.
Vasoconstriction Models
The vasoconstrictor activity of triptans on cranial blood vessels is considered a significant mechanism of their anti-migraine action.
Eletriptan:
-
In anesthetized dogs, intravenous eletriptan (1-1000 µg/kg) caused a dose-dependent reduction of carotid arterial blood flow, with an ED50 value of 12 µg/kg, similar to sumatriptan (ED50 of 9 µg/kg).[5]
-
Importantly, eletriptan exhibited a significantly lower potency in reducing coronary artery diameter (ED50 of 63 µg/kg) compared to sumatriptan (ED50 of 19 µg/kg), suggesting a degree of cranial versus coronary selectivity.[5]
-
Eletriptan had no significant effect on femoral arterial blood flow.[5]
This compound:
-
No publicly available data on the vasoconstrictor effects of this compound in relevant preclinical models was identified.
Experimental Protocols
Receptor Binding Affinity Assays
Objective: To determine the binding affinity of a test compound for specific receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F).
-
Radioligand Binding: A specific radioligand with high affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Model of Neurogenic Dural Extravasation
Objective: To assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Animal Model: Typically, anesthetized rats are used.
Protocol:
-
Surgical Preparation: The trachea is cannulated for artificial ventilation, and a femoral vein is cannulated for drug and dye administration. The skull is exposed to allow for stimulation of the trigeminal ganglion.
-
Dye Administration: A dye that binds to plasma proteins, such as Evans blue, is injected intravenously.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated, which causes the release of vasoactive neuropeptides and subsequent plasma protein extravasation into the dural tissue.
-
Test Compound Administration: The test compound is administered intravenously at various doses before or during the trigeminal stimulation.
-
Tissue Collection and Analysis: After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically.
-
Data Analysis: The amount of dye extravasation in drug-treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 5-HT1 receptor agonists.
Caption: Experimental workflow for the in vivo neurogenic inflammation model.
Conclusion
Based on the available preclinical data, eletriptan and this compound exhibit distinct pharmacological profiles. Eletriptan is a potent agonist at 5-HT1B/1D/1F receptors and has demonstrated efficacy in preclinical models of migraine by inhibiting neurogenic inflammation and inducing cranial vasoconstriction. This compound shows selectivity for 5-HT1E/1F receptors, suggesting a potentially different mechanism of action. However, the lack of publicly available data for this compound in established in vivo migraine models precludes a direct comparison of their efficacy. Further preclinical studies directly comparing these two compounds in the same models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. The in vivo pharmacological profile of eletriptan (UK-116,044): a potent and novel 5-HT(1B/1D) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the In Vivo Efficacy of BRL 54443 Maleate in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo efficacy of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, using established behavioral models. Due to a scarcity of published in vivo behavioral data for this compound, this document serves as a forward-looking guide for researchers, offering a comparative analysis of its pharmacological profile against other relevant compounds and proposing a battery of behavioral assays to elucidate its potential effects on the central nervous system.
Introduction to this compound
This compound is a high-affinity agonist for the serotonin 5-HT1E and 5-HT1F receptor subtypes.[1] The 5-HT1E receptor is notably expressed in the human frontal cortex, hippocampus, caudate, putamen, and amygdala, suggesting its involvement in cognitive and emotional processes.[2][3] Specifically, high levels of 5-HT1E receptors are found in the olfactory bulb glomeruli and the molecular layer of the dentate gyrus, implicating a potential role in memory and the regulation of hippocampal activity.[4][5] Given this distribution, investigating the behavioral effects of a potent agonist like this compound is a promising avenue for understanding the therapeutic potential of targeting the 5-HT1E/1F receptors for neuropsychiatric disorders.
However, a significant challenge in the in vivo assessment of 5-HT1E receptor function is that common laboratory rodents, such as rats and mice, lack the 5-HT1E receptor gene. This necessitates the use of alternative animal models, such as the guinea pig, where the 5-HT1E receptor is expressed.[4][5]
Comparative Pharmacological Profiles
To provide a context for experimental design, the following table summarizes the pharmacological profile of this compound alongside other notable 5-HT1F receptor agonists. While direct behavioral comparisons are limited, this data allows for the selection of appropriate comparator compounds in future studies.
| Compound | Target Receptor(s) | Affinity (Ki, nM) | Known In Vivo Effects (Preclinical) | Key Characteristics |
| This compound | 5-HT1E/1F Agonist | 5-HT1E: ~2.0 (pKi 8.7) 5-HT1F: ~0.56 (pKi 9.25)[1] | Induces contraction in isolated tissues; dose-dependent increase in intragastric volume.[1] | High affinity for both 5-HT1E and 5-HT1F receptors. |
| Lasmiditan | Selective 5-HT1F Agonist | 5-HT1F: 2.21 5-HT1B: 1043 5-HT1D: 1357[6] | Induces cutaneous allodynia in a rat model of medication overuse headache.[7][8][9] Lacks vasoconstrictive properties.[10][11] | Highly selective for the 5-HT1F receptor over 5-HT1B/1D subtypes.[6] CNS-penetrant.[12] |
| LY334370 | Selective 5-HT1F Agonist | High affinity for 5-HT1F.[13] | Effective in animal models of migraine.[14][15] | One of the first selective 5-HT1F receptor agonists developed. |
| Donitriptan | 5-HT1B/1D Agonist | 5-HT1B: 0.079–0.40 5-HT1D: 0.063–0.50[16] | Potent carotid vasoconstrictor responses; induces hypothermia, suggesting brain penetration.[17] | High-efficacy 5-HT1B/1D agonist; also a potent 5-HT2A agonist.[16] |
Proposed Behavioral Testing Battery
Based on the neuroanatomical distribution of 5-HT1E receptors and the known roles of the serotonergic system in mood and cognition, we propose the following behavioral assays to validate the in vivo efficacy of this compound. These tests are designed to assess anxiety, depression-like behavior, and social interaction.
Anxiety-Like Behavior: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Depressive-Like Behavior: The Forced Swim Test
The forced swim test (FST) is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.
Social Behavior: The Social Interaction Test
The social interaction test is used to evaluate social preference and social novelty recognition in rodents. This is particularly relevant given the role of serotonin in social behaviors.
Experimental Protocols
Detailed methodologies for the proposed behavioral assays are provided below to ensure reproducibility and standardization.
Elevated Plus Maze (EPM) Protocol
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Automated tracking software for data analysis.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer this compound or a vehicle control at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Forced Swim Test (FST) Protocol
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
A video camera to record the sessions.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or a vehicle control.
-
Gently place the animal into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.
-
After the session, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Analyze the last 4 minutes of the recording for the duration of immobility (floating with only minor movements to keep the head above water).
Social Interaction Test Protocol
Apparatus:
-
A three-chambered apparatus with removable partitions.
-
Two identical small wire cages.
-
A video camera mounted above the apparatus.
Procedure:
-
Habituation Phase (10 minutes): Place the test animal in the central chamber and allow it to explore all three empty chambers freely.
-
Sociability Phase (10 minutes): Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers.
-
Social Novelty Phase (10 minutes): Introduce a second, novel "stranger" mouse into the previously empty wire cage. The test animal now has a choice between the familiar mouse from the previous phase and the novel mouse.
-
Record all phases with the overhead camera.
-
Analyze the recordings for the following parameters:
-
Time spent in each of the three chambers.
-
Time spent sniffing each of the wire cages.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of 5-HT1E/1F receptor activation and the logical relationship for interpreting the behavioral outcomes.
Conclusion
While direct in vivo behavioral data for this compound is currently limited, its pharmacological profile and the known distribution of its target receptors in the brain provide a strong rationale for its investigation in models of anxiety, depression, and social behavior. This guide offers a structured approach for researchers to systematically evaluate the behavioral effects of this compound and compare its efficacy to other relevant 5-HT1F receptor agonists. The provided protocols and conceptual frameworks are intended to facilitate the design of robust and reproducible preclinical studies, ultimately contributing to a better understanding of the therapeutic potential of targeting the 5-HT1E/1F receptor system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Localization of 5-HT1B, 5-HT1D alpha, 5-HT1E and 5-HT1F receptor messenger RNA in rodent and primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distribution of 5-HT1D and 5-HT1E binding sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of 5-ht(1E) receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.tocris.com [resources.tocris.com]
- 14. 5-HT1F receptor agonists: A new treatment option for migraine attacks? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective seratonin 1F (5-HT(1F)) receptor agonist LY334370 for acute migraine: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Donitriptan - Wikipedia [en.wikipedia.org]
- 17. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Analysis of the Pharmacokinetic Profiles of BRL 54443 Maleate and Lasmiditan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two serotonin 5-HT1F receptor agonists: BRL 54443 maleate and lasmiditan. While both compounds target the same receptor, their development and characterization statuses are vastly different, which is reflected in the availability of pharmacokinetic data. Lasmiditan, an approved medication for the acute treatment of migraine, has a well-documented pharmacokinetic profile from extensive clinical trials. In contrast, this compound remains primarily a research tool, and as such, comprehensive pharmacokinetic data in the public domain is limited.
Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic data for lasmiditan. At present, no comprehensive pharmacokinetic data (including Cmax, Tmax, AUC, bioavailability, protein binding, metabolism, and excretion) for this compound is publicly available.
Table 1: Pharmacokinetic Profile of Lasmiditan
| Parameter | Value | Species | Administration Route | Source(s) |
| Absorption | ||||
| Time to Peak Concentration (Tmax) | 1.8 hours (median) | Human | Oral | [1][2] |
| Peak Plasma Concentration (Cmax) | 322.8 ± 122.0 ng/mL | Human | Oral | [3] |
| Area Under the Curve (AUC) | 1892 ± 746.0 ng·h/mL | Human | Oral | [3] |
| Oral Bioavailability | ~40% | Human | Oral | [3][4] |
| Effect of High-Fat Meal | Cmax increased by 22%, AUC increased by 19%, Tmax delayed by ~1 hour | Human | Oral | [1][2][3] |
| Distribution | ||||
| Plasma Protein Binding | 55-60% (concentration-independent) | Human | In vitro | [1][2][3] |
| Blood-Brain Barrier Penetration | Yes | Human | Not Specified | [3] |
| Metabolism | ||||
| Primary Pathway | Ketone reduction | Human | Not Specified | [1][3] |
| Metabolizing Enzymes | Primarily non-CYP enzymes. Not metabolized by MAO, CYP450 reductase, xanthine oxidase, alcohol/aldehyde dehydrogenase, or aldo-keto reductases. | Human | In vitro | [1][2][3] |
| Major Metabolites | M7 and M18 (pharmacologically inactive), S-M8 | Human | Not Specified | [1][2][3][5] |
| Excretion | ||||
| Route of Elimination | Primarily metabolism, with minor renal excretion of unchanged drug. | Human | Oral | [1][3] |
| Unchanged Drug in Urine | ~3% of administered dose | Human | Oral | [1][2] |
| Metabolite S-M8 in Urine | ~66% of administered dose | Human | Oral | [3][4] |
| Elimination | ||||
| Elimination Half-Life (t1/2) | 5.7 hours (mean) | Human | Oral | [1][2][3][5] |
This compound: Publicly available literature does not contain detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, plasma protein binding, metabolic pathways, and excretion routes. It is identified as a potent 5-HT1E and 5-HT1F receptor agonist with some affinity for the 5-HT2A receptor.[6] In vivo studies in animals have demonstrated pharmacological effects, such as the induction of gastric volume increase, but do not provide pharmacokinetic data.[6]
Experimental Protocols
Detailed methodologies for the pharmacokinetic studies of lasmiditan are available from its clinical trial documentation. A representative experimental design is outlined below.
Protocol: Single-Dose Oral Pharmacokinetic Study of Lasmiditan in Healthy Adults
-
Study Design: An open-label, single-dose study.
-
Participants: A cohort of healthy adult volunteers.
-
Drug Administration: A single oral dose of lasmiditan (e.g., 100 mg) administered after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of lasmiditan and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
-
Urine Collection: Urine is collected for a specified period (e.g., 0-24 hours and 24-48 hours) to determine the extent of renal excretion of the parent drug and its metabolites.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for lasmiditan and a general workflow for a preclinical pharmacokinetic study.
Caption: Comparative signaling pathways of lasmiditan and this compound.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. BRL-54443 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ajpp.in [ajpp.in]
- 5. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proventainternational.com [proventainternational.com]
In Vitro Validation of BRL 54443 Maleate's Agonist Activity at the 5-HT1E Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of BRL 54443 maleate's agonist activity at the 5-hydroxytryptamine 1E (5-HT1E) receptor. Due to the limited availability of selective 5-HT1E receptor agonists, this guide compares BRL 54443, a potent but non-selective 5-HT1E/1F agonist, with other compounds known to interact with this receptor, including the endogenous ligand serotonin and various triptans. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and pharmacology.
Comparative Analysis of 5-HT1E Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and other relevant compounds at the human 5-HT1E receptor. It is important to note that BRL 54443 also exhibits high affinity for the 5-HT1F receptor, a common characteristic among many available research compounds for the 5-HT1E receptor.
| Compound | Binding Affinity (Ki, nM) at human 5-HT1E | Functional Potency (IC50, nM) in cAMP Assay | Receptor Selectivity Profile |
| BRL 54443 | 1.1 - 2 | 14 | Potent 5-HT1E/1F agonist |
| Serotonin (5-HT) | 10 | - | Endogenous non-selective agonist |
| Eletriptan | - | - | 5-HT1B/1D/1E/1F agonist |
Data compiled from multiple sources. Variations may exist between different experimental setups.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro validation of 5-HT1E receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the 5-HT1E receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT1E receptor.
Materials:
-
Cell membranes expressing the human 5-HT1E receptor.
-
Radioligand (e.g., [3H]5-HT).
-
Test compounds (e.g., BRL 54443).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the 5-HT1E receptor.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a compound as an agonist at the Gi/o-coupled 5-HT1E receptor by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the potency (EC50 or IC50) of a test compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Intact cells expressing the human 5-HT1E receptor.
-
Test compounds (e.g., BRL 54443).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).
-
Cell culture medium.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Culture cells expressing the 5-HT1E receptor in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Visualizing Experimental Workflow and Signaling
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for in vitro validation of 5-HT1E receptor agonists.
Caption: 5-HT1E receptor signaling pathway upon agonist binding.
Conclusion
This compound is a potent agonist at the human 5-HT1E receptor, demonstrating high binding affinity and functional activity in vitro. However, its significant affinity for the 5-HT1F receptor necessitates careful experimental design and data interpretation. The protocols and comparative data presented in this guide offer a valuable resource for researchers working to elucidate the physiological roles of the 5-HT1E receptor and to develop more selective pharmacological tools. The lack of highly selective 5-HT1E agonists remains a key challenge in the field, highlighting the need for continued drug discovery efforts targeting this receptor.
Assessing the species-specific differences in BRL 54443 maleate's receptor affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor affinity of BRL 54443 maleate, a potent 5-HT₁ₑ and 5-HT₁բ receptor agonist, across different species. The information presented is supported by experimental data to aid researchers in assessing its suitability for their studies and to highlight species-specific differences that are critical for translational research. We also compare its binding profile with alternative 5-HT₁բ receptor agonists, Lasmiditan and Sumatriptan.
A significant species-specific difference to note is the absence of the 5-HT₁ₑ receptor in common laboratory rodents such as rats and mice.[1] However, this receptor is expressed in humans, guinea pigs, pigs, and rhesus monkeys, making these species more suitable for translational studies targeting this receptor.
Quantitative Receptor Affinity Data
The following tables summarize the binding affinities (pKi) of this compound and alternative compounds for human and guinea pig serotonin receptor subtypes. The pKi value is the negative logarithm of the Ki (inhibitory constant), where a higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity (pKi) of this compound at Serotonin Receptors in Human and Guinea Pig
| Receptor Subtype | Human (cloned) | Guinea Pig (cloned) | Guinea Pig (hippocampal tissue) |
| 5-HT₁ₑ | 8.7 | 9.16 ± 0.01 | 9.08 ± 0.06 |
| 5-HT₁բ | 9.25 | - | - |
| 5-HT₁ₐ | 7.2 | - | - |
| 5-HT₁ₒ | 6.9 | - | - |
| 5-HT₁ₐ | 7.2 | - | - |
Data for human receptors from Selleck Chemicals. Data for guinea pig receptors from Klein et al., 2011.
Table 2: Comparative Binding Affinity (pKi) of Alternative 5-HT₁բ Receptor Agonists in Human and Guinea Pig
| Compound | Receptor Subtype | Human (cloned) | Guinea Pig (cloned) |
| Lasmiditan | 5-HT₁բ | ~8.7 (Ki = 2 nM) | - |
| Sumatriptan | 5-HT₁ₒ | 7.6 | High affinity (pIC₅₀ = 7.6 ± 0.1) |
| 5-HT₁բ | 7.6 | Intermediate affinity (pKD = 5.7-7.3) |
Data for Lasmiditan from Rubio-Beltrán et al., 2019. Data for Sumatriptan from Beer et al., 1992 and Waeber & Moskowitz, 1995.
Experimental Protocols
The data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology representative of these experiments.
Radioligand Binding Assay for 5-HT₁ₑ Receptors
This protocol is based on the methodology described by Klein et al. (2011) for determining the affinity of compounds for the guinea pig 5-HT₁ₑ receptor.
1. Membrane Preparation:
-
Guinea pig hippocampi are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
Each well contains:
-
50 µL of membrane suspension (containing a specific amount of protein).
-
50 µL of radioligand (e.g., [³H]5-HT at a concentration near its Kd).
-
50 µL of competing unlabeled ligand (e.g., BRL 54443) at various concentrations.
-
Assay buffer to make up the final volume.
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the 5-HT₁ₑ and 5-HT₁բ receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Signaling pathway of 5-HT₁ₑ/₁բ receptors.
Caption: General workflow for a radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of BRL 54443 Maleate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of BRL 54443 maleate, a potent 5-HT1E/1F serotonin receptor agonist.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols, not only during its use in experiments but also through to its final disposal. Due to its classification as a hazardous substance, proper disposal is critical to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Chemical and Safety Data
While comprehensive ecological and toxicological data for this compound are not fully available, existing safety data sheets (SDS) provide essential information for risk assessment and handling.[1] The following table summarizes the key chemical and hazard information.
| Property | Value | Reference |
| Chemical Name | 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt | |
| CAS Number | 1197333-54-2 | [2][3][4] |
| Molecular Formula | C₁₄H₁₈N₂O · C₄H₄O₄ | [2][4] |
| Molecular Weight | 346.38 g/mol | [2][3][4] |
| Appearance | White solid | [2] |
| Solubility | 50 mg/mL in H₂O | [2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [2][3] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following protocol provides a general framework and should be adapted to meet the specific requirements of your institution's environmental health and safety (EHS) office.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2][3]
-
When handling the solid form, use a type N95 dust mask to avoid inhalation.[2][3]
-
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a dedicated, sealed, and properly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
4. Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department or local, state, and federal regulations. Always consult your institution's specific protocols and the Safety Data Sheet before handling and disposing of any chemical.
References
Essential Safety and Operational Protocols for Handling BRL 54443 Maleate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling BRL 54443 maleate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonym(s): 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][3]
A GHS07 exclamation mark pictogram is associated with this substance. The signal word is "Warning".[1]
Required Personal Protective Equipment
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles causing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact which can cause irritation.[1][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the solid powder, which may cause respiratory tract irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial when handling this compound to minimize exposure risk.
Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood is required.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that an eyewash station and safety shower are accessible.
-
-
Handling:
-
Don the required PPE as specified in the table above.
-
Handle the compound in a chemical fume hood to avoid dust inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the designated handling area.[3]
-
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | First Aid / Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Use appropriate personal protective equipment. Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing this compound.
Disposal Protocol
-
Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Harmful).
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.
-
Disposal Logic Diagram
This diagram outlines the decision-making process for the disposal of materials associated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
